(4-(2-Nitrophenoxy)phenyl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
[4-(2-nitrophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFSQPXQXYCXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656931 | |
| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-62-3 | |
| Record name | B-[4-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-(2-Nitrophenoxy)phenyl)boronic acid chemical structure
An In-Depth Technical Guide to (4-(2-Nitrophenoxy)phenyl)boronic acid: A Versatile Building Block in Modern Organic Synthesis
Introduction
This compound is a bifunctional organic compound that has emerged as a valuable reagent and building block for the scientific research community, particularly in the fields of medicinal chemistry and materials science. As an arylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The molecule's distinct architecture, featuring a boronic acid group for covalent coupling, a diaryl ether linkage providing conformational flexibility, and a strategically placed nitro group offering a site for further chemical elaboration, makes it a highly versatile synthetic intermediate.
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural and physicochemical properties, outline a representative synthetic approach, discuss critical safety and handling protocols, and explore its applications with a focus on the mechanistic underpinnings of its reactivity.
Part 1: Physicochemical Properties & Structural Analysis
The utility of any chemical reagent is fundamentally dictated by its physical properties and molecular structure. This compound is a solid at room temperature, and its key properties are summarized below.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 957062-62-3 | [3][4] |
| Molecular Formula | C₁₂H₁₀BNO₅ | [3] |
| Molecular Weight | 259.02 g/mol | [3][4] |
| Boiling Point | 435.8 ± 55.0 °C (Predicted) | [3] |
| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage | 2-8°C, Sealed in a dry environment | [4][5] |
Molecular Structure and Reactivity Insights
The structure of this compound is central to its function.
Caption: Chemical Structure of this compound.
-
Boronic Acid Moiety (-B(OH)₂): This functional group is a Lewis acid, capable of accepting an electron pair.[1] This electrophilicity is key to the transmetalation step in Suzuki-Miyaura couplings.[2] In aqueous solutions, it exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form, a transformation that is crucial for its reactivity and is influenced by pH.[1][6]
-
Diaryl Ether Linkage (-O-): This ether bond connects the two phenyl rings, providing a specific three-dimensional orientation and a degree of rotational freedom. This linkage is generally stable to a wide range of reaction conditions.
-
Ortho-Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Its presence on the second phenyl ring significantly influences the electronic properties of that ring. More importantly, it serves as a synthetic handle. The nitro group can be readily reduced to an amine (-NH₂), which can then be used for a plethora of subsequent chemical transformations, such as amide bond formation, diazotization, or N-arylation, thereby expanding the synthetic diversity of its products.
Spectroscopic Characterization Profile
While specific spectra for this exact compound require experimental acquisition, the expected spectroscopic signatures can be predicted based on its functional groups and established principles.[7]
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the two different phenyl rings. The coupling patterns (doublets, triplets, etc.) would be complex due to the substitution pattern.
-
¹³C NMR: The carbon NMR would show multiple signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups (boron, oxygen, nitro). The carbon atom directly bonded to boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[8]
-
¹¹B NMR: Boron-11 NMR is a highly diagnostic technique for boronic acids. A signal in the range of δ 28-34 ppm is characteristic of a trigonal arylboronic acid.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected vibrations include a strong, broad O-H stretch (~3200-3500 cm⁻¹) for the boronic acid hydroxyls, B-O stretching (~1350 cm⁻¹), C-O stretching for the ether linkage (~1220-1250 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).[7][9]
Part 2: Synthesis and Safe Handling
Representative Synthetic Workflow
A plausible and efficient route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the activation of an aryl halide by the boronic acid moiety (protected as an ester) to facilitate substitution by a phenoxide.
Caption: A representative two-step workflow for synthesizing the title compound.
Causality Behind Experimental Choices:
-
Why a Pinacol Ester? The boronic acid is temporarily protected as a pinacol ester. This is a critical choice because free boronic acids can undergo side reactions under basic conditions. The pinacol ester is robust, stable to chromatography, and easily deprotected in the final step.
-
Why SNAr? The electron-withdrawing nature of the boronic ester group on the phenyl ring activates the para-position towards nucleophilic attack, making the displacement of the bromide by the 2-nitrophenoxide feasible.
-
Why a Base? A base like potassium carbonate (K₂CO₃) is required to deprotonate the 2-nitrophenol, forming the more nucleophilic phenoxide anion which is the active species in the substitution reaction.
Safety and Handling: A Self-Validating System
Working with this compound requires adherence to strict safety protocols. The information is synthesized from safety data sheets of structurally related arylboronic acids and nitroaromatic compounds.[5][10]
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[5][11] Ensure a safety shower and eyewash station are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves properly.[5]
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Respiratory Protection: For handling larger quantities or when dust generation is unavoidable, use an appropriate particulate respirator (e.g., N95 or P100).[5]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is between 2-8°C.[4]
-
Spill & Disposal: In case of a spill, avoid creating dust.[5] Scoop the material into a suitable, closed container for disposal. Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not let the product enter drains.[5]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Part 3: Applications in Research and Development
The primary application of this compound stems from its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[13]
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are a privileged class of compounds in drug discovery.[14][15] The first FDA-approved boron-containing drug, Bortezomib (Velcade®), is a boronic acid derivative that acts as a proteasome inhibitor for treating multiple myeloma.[15] The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and specific inhibition.
This compound serves as a key starting material for synthesizing complex molecules with potential therapeutic applications:
-
Scaffold Elaboration: After a Suzuki coupling, the nitro group can be reduced to an amine. This new functional group can be used to attach various side chains, pharmacophores, or solubilizing groups, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[14]
-
Isosteric Replacement: The boronic acid functional group can be used as a bioisostere for other groups like carboxylic acids or phenols, potentially improving properties such as cell permeability or metabolic stability.[1][14]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
Objective: To synthesize 4'-(2-Nitrophenoxy)-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
This compound (1.0 eq)
-
4-Bromobenzonitrile (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromobenzonitrile, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample is taken periodically, spotted on a TLC plate, and eluted with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel. Wash with water and then with brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biphenyl product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined structure combines the reliable reactivity of a boronic acid for Suzuki-Miyaura coupling with the latent functionality of a nitro group, offering a two-stage approach to constructing molecular complexity. For researchers in drug discovery and materials science, this compound provides a robust platform for building novel molecular architectures. A thorough understanding of its properties, synthetic access, and safe handling protocols, as detailed in this guide, is paramount to unlocking its full scientific potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. 4-(2-Nitrophenoxy)phenylboronic acid | 957062-62-3 [amp.chemicalbook.com]
- 4. 957062-62-3|this compound|BLD Pharm [bldpharm.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
(4-(2-Nitrophenoxy)phenyl)boronic acid CAS number 957062-62-3
An In-depth Technical Guide to (4-(2-Nitrophenoxy)phenyl)boronic acid (CAS: 957062-62-3): A Key Intermediate in Synthetic and Medicinal Chemistry
Executive Summary
This compound, identified by CAS number 957062-62-3, is a sophisticated bifunctional organic compound of increasing interest to the scientific community. Its molecular architecture, featuring a boronic acid group appended to a phenyl ring which is, in turn, linked to a 2-nitrophenoxy moiety via an ether bond, positions it as a highly versatile building block. The boronic acid functional group serves as a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the strategic formation of carbon-carbon bonds.[1][2] Simultaneously, the nitro-substituted aromatic ether portion of the molecule offers a site for further chemical elaboration and can impart specific electronic and steric properties that are crucial in the design of biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, core applications in organic synthesis, and its potential role in drug discovery, alongside essential safety and handling protocols for laboratory professionals.
Introduction and Physicochemical Properties
This compound is a derivative of phenylboronic acid, a class of compounds renowned for their stability, low toxicity, and versatile reactivity in synthetic chemistry.[3] The defining features of this specific molecule are the strategic placement of two key functionalities:
-
The Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the reactive handle for transmetalation in the Suzuki-Miyaura catalytic cycle, allowing for the coupling of the entire (4-(2-Nitrophenoxy)phenyl) fragment with various organic halides or triflates.[4]
-
The 2-Nitrophenoxy Group: This substituent significantly influences the electronic properties of the molecule. The nitro group is strongly electron-withdrawing, which can affect the reactivity of the boronic acid.[1] Furthermore, the nitro group can be chemically reduced to an amine, providing a secondary point for diversification, a common strategy in the synthesis of compound libraries for drug screening.
These combined features make the compound a valuable intermediate for constructing complex biaryl and poly-aromatic systems found in pharmaceuticals, advanced materials, and agrochemicals.[1][2]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 957062-62-3 | [5][6] |
| Molecular Formula | C₁₂H₁₀BNO₅ | [5][6] |
| Molecular Weight | 259.02 g/mol | [6] |
| MDL Number | MFCD09878332 | [6] |
| Appearance | Typically a solid | |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is not widely detailed in core literature, but a logical and efficient pathway can be designed based on established organic chemistry principles. A common approach involves a two-step sequence: a nucleophilic aromatic substitution (Williamson ether synthesis) followed by a Miyaura borylation.
Proposed Synthetic Pathway
A plausible retrosynthetic analysis breaks the molecule down into commercially available or easily synthesized precursors: 4-bromophenylboronic acid pinacol ester and 2-nitrophenol, linked via an ether bond. The synthesis would proceed as follows:
-
Ether Formation: Reaction of 4-bromophenol with 1-fluoro-2-nitrobenzene.
-
Borylation: Conversion of the aryl bromide to the corresponding boronic acid.
Caption: Proposed synthetic route for this compound.
Exemplary Synthetic Protocol
Disclaimer: This protocol is illustrative, based on standard procedures for analogous transformations. Researchers should conduct their own literature search and risk assessment before proceeding.
Step 1: Synthesis of 4-(2-Nitrophenoxy)-1-bromobenzene
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-bromophenol (1.0 eq.), 1-fluoro-2-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 4-bromophenol.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Causality: The polar aprotic solvent (DMF) facilitates the SₙAr reaction, and the base (K₂CO₃) deprotonates the phenol to form the nucleophilic phenoxide. Heat is required to overcome the activation energy.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting phenol is a key indicator.
-
Upon completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Step 2: Synthesis of this compound
-
In an oven-dried Schlenk flask, combine the 4-(2-Nitrophenoxy)-1-bromobenzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture to 80-90°C and stir overnight.
-
Causality: This is a standard Miyaura borylation. Pd(dppf)Cl₂ is a robust catalyst for this transformation, and KOAc acts as the base required for the catalytic cycle.
-
-
After cooling, filter the reaction mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate.
-
Concentrate the filtrate. The crude product is the pinacol ester of the target boronic acid. This can be isolated or, more commonly, hydrolyzed directly.
-
Dissolve the crude ester in a mixture of THF and water. Add an aqueous acid solution (e.g., 1N HCl) and stir vigorously at room temperature for several hours until hydrolysis is complete (monitored by TLC or LC-MS).
-
Extract the product into an organic solvent, dry, and concentrate. Recrystallization from an appropriate solvent system will yield the final this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[7]
| Technique | Expected Signature |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the ~7.0-8.2 ppm range. The chemical shifts will be influenced by the electron-withdrawing nitro group and the ether linkage. |
| ¹³C NMR | Signals for 12 distinct aromatic carbons are expected. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved. |
| ¹¹B NMR | A broad singlet is expected in the range of 28-34 ppm, characteristic of a trigonal planar arylboronic acid.[8][9] |
| FT-IR | Characteristic peaks for B-O stretching (~1355 cm⁻¹), Ar-NO₂ asymmetric stretching (~1530 cm⁻¹), and C-O-C ether stretching (~1250 cm⁻¹).[7] |
| MS (ESI) | The mass spectrometer should detect the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and reliable methods for forming C(sp²)-C(sp²) bonds.[2][10]
Mechanistic Overview
The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki Coupling
Objective: To couple this compound with a generic aryl bromide (Ar-Br).
-
To a suitable reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Causality: An excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[4]
-
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (Nitrogen or Argon).
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Causality: The solvent must solubilize the reactants, and the presence of water often accelerates the reaction. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Heat the reaction to reflux (typically 80-110°C) and stir until TLC or LC-MS analysis shows consumption of the aryl bromide.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting biaryl product by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are no longer just synthetic intermediates; they are a validated class of pharmacophores, exemplified by the FDA-approved proteasome inhibitor Bortezomib (Velcade).[12] Boronic acids can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making them potent inhibitors.[13]
The this compound scaffold is a promising starting point for drug discovery programs for several reasons:
-
Scaffold Hopping: It can be used to generate novel biaryl structures that are analogues of known drugs, potentially leading to improved properties or new intellectual property.
-
Fragment-Based Design: The molecule itself can be considered a large fragment. The ether linkage provides a non-rigid spacer, and the two aromatic rings can be independently optimized to improve binding affinity to a biological target.
-
Prodrug Strategies: The nitro group can be used in prodrug design. For instance, in hypoxic (low oxygen) environments characteristic of solid tumors, nitro groups can be selectively reduced by cellular reductases to activate a cytotoxic agent.
Caption: A hypothetical workflow for drug discovery using the title compound.
Safety, Handling, and Storage
As a professional researcher, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for CAS 957062-62-3 is not widely available, data from analogous nitrophenyl boronic acids can be used to establish handling procedures.[14][15]
-
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[14]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[14]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[14]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.[14]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[14]
-
Skin Protection: Wear a lab coat and handle with impervious gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal technique.[14]
-
Respiratory Protection: Work in a well-ventilated fume hood. If dust is generated, use a P95 (US) or P1 (EU) particle respirator.[14]
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical advice.[15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[14]
-
-
Storage and Handling:
Conclusion
This compound is more than a simple chemical; it is a precisely designed tool for molecular construction. Its dual functionality allows for a modular approach to synthesis, where the boronic acid directs predictable and efficient C-C bond formation via Suzuki coupling, and the nitrophenoxy tail provides opportunities for subsequent functionalization or imparts desirable electronic properties. For researchers in organic synthesis and medicinal chemistry, this compound represents a valuable asset for building complex molecular architectures and exploring new chemical space in the quest for novel therapeutics and materials.
References
- 1. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 4-(2-Nitrophenoxy)phenylboronic acid | 957062-62-3 [amp.chemicalbook.com]
- 6. 957062-62-3|this compound|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aaronchem.com [aaronchem.com]
- 15. fishersci.com [fishersci.com]
Physical and chemical properties of (4-(2-Nitrophenoxy)phenyl)boronic acid
An In-depth Technical Guide to (4-(2-Nitrophenoxy)phenyl)boronic acid
Abstract
This compound is a bifunctional organic molecule that is gaining traction as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive boronic acid moiety and an electronically distinct nitrophenoxy group, offers unique opportunities for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of the compound's core properties, synthesis, reactivity, and applications. We present validated experimental protocols, quantitative data, and expert insights into its handling and characterization, aiming to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable reagent in their work.
Introduction: A Molecule of Strategic Importance
The field of organic synthesis has been profoundly impacted by the advent of organoboron chemistry, particularly the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Boronic acids, as key players in this transformation, are indispensable tools for forging carbon-carbon bonds. Within this class, this compound emerges as a compound of particular interest.
The molecule's strategic value lies in its duality. The boronic acid group serves as a reliable handle for cross-coupling reactions, while the 2-nitrophenoxy substituent provides a site for further functionalization (e.g., reduction of the nitro group to an amine) and modulates the electronic properties of the entire scaffold. This inherent functionality makes it a powerful precursor for creating libraries of novel compounds, particularly in the search for new therapeutic agents where structural diversity is paramount.[1][2] This guide aims to consolidate the available technical information and provide a practical framework for its application.
Physicochemical and Structural Data
A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting, influencing everything from solvent selection to purification strategy.
| Property | Data | Reference |
| IUPAC Name | This compound | |
| CAS Number | 957062-62-3 | [3] |
| Molecular Formula | C₁₂H₁₀BNO₅ | [4] |
| Molecular Weight | 259.03 g/mol | |
| Appearance | Light yellow to off-white solid/powder | General Supplier Data |
| Melting Point | Data not consistently available; boronic acids often decompose upon heating. | |
| Solubility | Soluble in organic solvents like Methanol, DMSO, DMF; sparingly soluble in water. | General Chemical Knowledge |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a robust and reproducible method based on established organometallic and etherification chemistries.
Synthetic Workflow Overview
The logical pathway involves first constructing the diaryl ether backbone via an Ullmann condensation, followed by a lithium-halogen exchange and subsequent borylation to install the boronic acid functionality.
Caption: Synthetic pathway for this compound.
Detailed Experimental Methodology
Expertise & Rationale: This protocol employs a lithium-halogen exchange on the aryl bromide, which is significantly faster than exchange with the iodo- or chloro-analogs at low temperatures, providing high regioselectivity. The use of triisopropyl borate is standard, as its steric bulk minimizes the formation of undesirable borate complexes.[5]
Step 1: Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 2-nitrophenol (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous Dimethylformamide (DMF).
-
Heat the reaction mixture to 120 °C and stir vigorously for 16-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure diaryl ether.
Step 2: Synthesis of this compound
-
Dissolve the purified 1-(4-bromophenoxy)-2-nitrobenzene (1.0 eq) in anhydrous Tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.
-
Slowly add triisopropyl borate (1.2 eq) dropwise. A white precipitate may form.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M HCl solution at 0 °C until the pH is acidic (~pH 2).
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by recrystallization from an ethanol/water mixture or by trituration with hexanes to afford a pure solid.[6]
Chemical Reactivity and Stability
The utility of this molecule is defined by its reactive centers. Understanding their behavior is key to designing successful subsequent reactions.
-
Suzuki-Miyaura Cross-Coupling: The boronic acid is an excellent substrate for Pd-catalyzed coupling with aryl/vinyl halides or triflates to form biaryl structures. This is its most common application.
-
Chan-Evans-Lam Coupling: It can undergo copper-catalyzed coupling with amines, amides, or alcohols to form C-N or C-O bonds.
-
Boroxine Formation: A critical stability consideration. Like most boronic acids, it exists in equilibrium with its cyclic trimeric anhydride, the boroxine, especially when stored as a solid or in non-aqueous solutions.[5] This is a reversible dehydration process.
-
Oxidative Instability: Boronic acids can be susceptible to oxidation, which can lead to deboronation (replacement of the B(OH)₂ group with a hydrogen).[7]
Reactivity Map
Caption: Major reaction pathways and stability considerations.
Analytical Characterization
Confirming the identity and purity of the synthesized material is a non-negotiable step.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct aromatic signals for the two different phenyl rings. The integration of these signals should correspond to the expected number of protons.
-
¹³C NMR Spectroscopy: Will confirm the presence of 12 distinct carbon environments in the molecule.
-
¹¹B NMR Spectroscopy: A powerful tool for boron-containing compounds. A single broad peak between 20-30 ppm is characteristic of a trigonal planar boronic acid.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the O-H group of the boronic acid (~3300 cm⁻¹), the B-O bond (~1350 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable intermediate.
-
Drug Discovery: Boronic acids are recognized as important pharmacophores, with several FDA-approved drugs containing this moiety (e.g., Bortezomib).[8] This compound serves as a scaffold to build potential kinase inhibitors, protease inhibitors, or other targeted therapies. The nitro group can be readily reduced to an amine, providing a vector for further diversification via amidation or other amine-based chemistries.
-
Potential Genotoxic Impurity (PGI) Control: In drug manufacturing, unreacted boronic acids can be considered potentially genotoxic impurities that must be carefully controlled.[9] Understanding their properties is crucial for developing effective purification strategies for the final Active Pharmaceutical Ingredient (API).
-
Materials Science: The rigid, aromatic structure can be incorporated into polymers or covalent organic frameworks (COFs) for applications in electronics or sensing.
Safe Handling and Storage
Proper handling and storage are essential for user safety and maintaining the compound's integrity.
-
Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]
-
Handling: Avoid creating dust. Boronic acids are often fine powders and can be easily inhaled.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize boroxine formation and degradation from moisture, it is best stored under an inert atmosphere (e.g., in a desiccator with desiccant or in a glovebox).[10][11]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(2-Nitrophenoxy)phenylboronic acid | 957062-62-3 [amp.chemicalbook.com]
- 4. 957062-62-3|this compound|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. fishersci.com [fishersci.com]
- 11. laballey.com [laballey.com]
An In-Depth Technical Guide to (4-(2-Nitrophenoxy)phenyl)boronic acid: A Versatile Reagent in Modern Organic Synthesis
(4-(2-Nitrophenoxy)phenyl)boronic acid is an organic compound with significant potential in the fields of chemical synthesis and drug discovery. Its unique molecular architecture, featuring a boronic acid functional group, a nitrophenoxy moiety, and a central phenyl ring, makes it a valuable building block for the construction of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties and Molecular Structure
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BNO₅ | [1][2] |
| Molecular Weight | 259.02 g/mol | [1][2] |
| CAS Number | 957062-62-3 | [1] |
| Appearance | Typically a solid | General Knowledge |
| Solubility | Soluble in many organic solvents | General Knowledge |
The molecular structure of this compound is depicted below. The presence of the electron-withdrawing nitro group and the ether linkage significantly influences the electronic properties of the boronic acid moiety, impacting its reactivity in various chemical transformations.
Caption: Molecular structure of this compound.
Synthesis and Characterization
Conceptual Synthetic Workflow:
A likely synthetic strategy would involve the reaction of 4-bromophenol with 1-fluoro-2-nitrobenzene under basic conditions to form the diaryl ether intermediate, 1-(4-bromophenoxy)-2-nitrobenzene. This intermediate could then be subjected to a Miyaura borylation reaction with a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the pinacol ester of the target boronic acid. Subsequent hydrolysis of the pinacol ester would then afford this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Characterization:
The structural confirmation and purity assessment of synthesized this compound would rely on a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups, such as the B-O-H stretch of the boronic acid, the N-O stretches of the nitro group, and the C-O-C stretch of the ether linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate molecular weight, confirming the elemental composition of the compound.
Applications in Drug Discovery and Organic Synthesis
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including many pharmaceuticals.
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a versatile coupling partner in Suzuki-Miyaura reactions. It can be reacted with a wide range of aryl or vinyl halides (or triflates) to construct biaryl or aryl-alkene structures. The presence of the nitrophenoxy group can be strategically utilized in multi-step syntheses. For instance, the nitro group can be reduced to an amine, which can then be further functionalized, opening up avenues for the synthesis of diverse molecular scaffolds.
Conceptual Experimental Protocol for a Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0-1.5 equivalents), the aryl/vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, and perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent.
-
Purification: Dry the organic layer, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential in Medicinal Chemistry
The structural motifs accessible through the use of this compound are prevalent in many biologically active compounds. The diaryl ether linkage is a common feature in a variety of therapeutic agents. Furthermore, the ability to introduce and subsequently modify the nitro group provides a strategic handle for the synthesis of libraries of compounds for screening in drug discovery programs. The boronic acid functional group itself has been incorporated into several FDA-approved drugs, highlighting the therapeutic potential of this class of compounds.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its utility, particularly in the context of Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be inferred from the well-established chemistry of related boronic acids. Further research into the specific applications of this compound is warranted and will undoubtedly uncover new opportunities for its use in the development of novel chemical entities.
References
Spectroscopic Profiling of (4-(2-Nitrophenoxy)phenyl)boronic acid: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (4-(2-Nitrophenoxy)phenyl)boronic acid (CAS No. 957062-62-3). As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its spectral properties is paramount for synthesis confirmation, purity assessment, and quality control. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Disclaimer: As of the latest literature review, publicly available experimental spectroscopic data for this compound is limited. Therefore, this guide presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a robust predictive framework for researchers working with this molecule.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound, featuring a diaryl ether linkage, a nitro group, and a boronic acid moiety, gives rise to a unique and interpretable spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the boronic acid, combined with the ether linkage, significantly influences the electronic environment of the aromatic protons and carbons, leading to characteristic shifts in NMR spectroscopy. The various functional groups also exhibit distinct vibrational modes in IR spectroscopy and predictable fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display a series of signals in the aromatic region, corresponding to the eight protons on the two phenyl rings. The protons of the boronic acid group, -B(OH)₂, will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to proton exchange.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2 - 8.0 | d | ~8-9 | H-3' |
| ~7.8 - 7.6 | t | ~7-8 | H-5' |
| ~7.5 - 7.3 | t | ~7-8 | H-4' |
| ~7.9 - 7.7 | d | ~8-9 | H-2, H-6 |
| ~7.2 - 7.0 | d | ~8-9 | H-3, H-5 |
| ~7.1 - 6.9 | d | ~8-9 | H-6' |
| ~8.3 (broad s) | s | - | B(OH)₂ |
Causality Behind Predictions: The significant downfield shift of H-3' is attributed to the strong deshielding effect of the adjacent electron-withdrawing nitro group. The protons on the phenylboronic acid moiety (H-2, H-6, H-3, H-5) will appear as two distinct doublets due to the symmetry of the para-substitution. The protons on the nitrophenoxy ring will exhibit more complex splitting patterns due to their unique electronic environments.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals for the 12 carbon atoms in the aromatic rings, as free rotation around the ether linkage is likely hindered, making the two halves of the molecule electronically distinct. The carbon attached to the boron atom (C-1) may exhibit a broader signal due to the quadrupolar nature of the boron nucleus.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 155 | C-4 |
| ~150 - 145 | C-2' |
| ~145 - 140 | C-1' |
| ~138 - 134 | C-2, C-6 |
| ~130 - 125 | C-6' |
| ~125 - 120 | C-4' |
| ~120 - 115 | C-5' |
| ~118 - 114 | C-3, C-5 |
| ~135 (broad) | C-1 |
| ~128 - 124 | C-5 |
| ~124 - 120 | C-3' |
Expertise in Interpretation: The chemical shifts are predicted based on the additive effects of the substituents. The carbons directly attached to the electronegative oxygen and nitro groups (C-4, C-2', C-1') are expected to be the most downfield. The carbon bearing the boronic acid group (C-1) is also significantly deshielded.
Experimental Protocol for NMR Data Acquisition
A detailed, self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and minimize the exchange of the B(OH)₂ protons.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.
-
Referencing: Calibrate the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: ≥1024 scans due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Referencing: Calibrate the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-O, C-O, and B-O bonds.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| 1530-1500 and 1350-1330 | Asymmetric and symmetric N-O stretch | Nitro group (-NO₂) |
| 1380-1320 | B-O stretch | Boronic acid (-B(OH)₂) |
| 1280-1200 | C-O stretch | Diaryl ether |
| 1600-1450 | C=C stretch | Aromatic rings |
| 1100-1000 | C-B stretch | Aryl-boron bond |
Trustworthiness of Protocol: To obtain a reliable IR spectrum, a standard Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method should be employed.
Experimental Protocol for ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer with a diamond ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable technique.
Predicted Mass Spectrum Data:
-
Molecular Formula: C₁₂H₁₀BNO₅
-
Molecular Weight: 259.02 g/mol
-
Expected [M-H]⁻ Ion (Negative ESI): m/z 258.01
-
Expected [M+H]⁺ Ion (Positive ESI): m/z 260.03
Authoritative Grounding: The presence of boron with its characteristic isotopes (¹⁰B and ¹¹B) will result in a distinctive isotopic pattern for the molecular ion peak, providing definitive confirmation of the presence of boron in the molecule.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Mode: ESI (positive and negative modes).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.
-
Scan Range: m/z 50-500.
-
The instrument should be calibrated with a known standard before analysis.
-
Visualization of Key Structural Relationships
The following diagrams illustrate the molecular structure and a conceptual workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for the characterization of the compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, coupled with robust experimental protocols, offers a valuable resource for scientists engaged in the synthesis and application of this compound. The provided information is designed to facilitate unambiguous structural confirmation and ensure the quality and purity of the material, which are critical aspects of drug discovery and materials science research.
Lewis acidity of (4-(2-Nitrophenoxy)phenyl)boronic acid
An In-depth Technical Guide to the Lewis Acidity of (4-(2-Nitrophenoxy)phenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids are a cornerstone of modern organic chemistry, catalysis, and chemical biology, largely owing to the unique Lewis acidic character of their boron center.[1][2] This technical guide provides a comprehensive exploration of the Lewis acidity of a specific, functionally complex molecule: this compound. We will dissect the theoretical underpinnings of its acidity, stemming from the intricate interplay of inductive and resonance effects of its substituents. Furthermore, this document serves as a practical handbook, offering detailed, field-proven experimental and computational protocols for the quantitative determination of Lewis acidity. Methodologies such as the Gutmann-Beckett NMR technique, fluorescent probe analysis, and computational affinity calculations are presented with an emphasis on experimental design, causality, and data interpretation, empowering researchers to rigorously characterize this and other novel boronic acid derivatives.
Introduction: The Boron Center as a Tunable Lewis Acid
Boronic acids [R-B(OH)₂] are organoboron compounds featuring a vacant p-orbital on the sp²-hybridized boron atom, which defines their character as Lewis acids (electron-pair acceptors).[3] This electronic deficiency is the basis for their widespread utility, from being indispensable coupling partners in Suzuki-Miyaura reactions to acting as catalysts for a variety of organic transformations and serving as reversible covalent inhibitors of enzymes.[1][2][4]
The reactivity and function of a boronic acid are intrinsically linked to its Lewis acidity, which is not a fixed parameter but can be precisely modulated by the electronic nature of the organic substituent (R). Arylboronic acids, in particular, offer a versatile scaffold where substituents on the aromatic ring can fine-tune the electron density at the boron center. Electron-withdrawing groups (EWGs) enhance Lewis acidity by pulling electron density away from the boron, making it more electrophilic. Conversely, electron-donating groups (EDGs) decrease Lewis acidity. Understanding and quantifying these substituent effects is paramount for the rational design of boronic acid-based catalysts, sensors, and therapeutics.[5][6]
This guide focuses on this compound, a molecule with a sophisticated substitution pattern designed to explore these electronic principles.
Theoretical Framework: Deconstructing the Electronic Profile of this compound
The Lewis acidity of the target molecule is determined by the cumulative electronic influence of the 4-(2-nitrophenoxy) substituent on the phenylboronic acid core. This requires an analysis of both inductive and resonance effects.
-
The Phenylboronic Acid Core : The foundational unit upon which all electronic effects are transmitted to the boron center.
-
The Ether Linkage (-O-) : The phenoxy group's oxygen atom exerts two opposing effects:
-
-I (Inductive) Effect : Oxygen is highly electronegative and withdraws electron density through the sigma bond framework.
-
+R (Resonance) Effect : The oxygen's lone pairs can donate electron density into the phenyl ring via π-conjugation.
-
-
The Nitro Group (-NO₂) : The nitro group is one of the most powerful EWGs in organic chemistry.[7][8]
In this compound, the nitro group is positioned ortho to the ether linkage on the distal ring. Its potent electron-withdrawing nature will significantly reduce the electron-donating capacity (+R effect) of the ether oxygen. Consequently, the overall electronic character of the 4-(2-nitrophenoxy) substituent is predicted to be strongly electron-withdrawing, thereby enhancing the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.
Caption: Electronic effects influencing the boron center's Lewis acidity.
Methodologies for the Quantitative Assessment of Lewis Acidity
To validate the theoretical prediction, rigorous experimental and computational methods are required. We present protocols for three complementary approaches.
Experimental Quantification: The Gutmann-Beckett Method via ³¹P NMR Spectroscopy
This is a widely adopted and convenient method for determining the Lewis acidity of various compounds, including boranes.[10][11] It utilizes a probe molecule, triethylphosphine oxide (Et₃PO), whose ³¹P NMR chemical shift is highly sensitive to its electronic environment.[12] Coordination of the Lewis basic oxygen of Et₃PO to a Lewis acid causes a downfield shift in the ³¹P signal, the magnitude of which is proportional to the Lewis acid's strength.[10]
Protocol: Determining the Acceptor Number (AN)
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Et₃PO (the probe) in a dry, weakly coordinating solvent (e.g., CD₂Cl₂ or C₆D₆). A typical concentration is 0.05 M.
-
Prepare a stock solution of the boronic acid to be tested, this compound, in the same deuterated solvent. A typical concentration is 0.05 M.
-
Causality: Using a weakly coordinating solvent is crucial to minimize competitive binding at the Lewis acid center, ensuring the observed chemical shift change is due to interaction with the Et₃PO probe.[10]
-
-
Reference Spectrum:
-
Acquire a ³¹P{¹H} NMR spectrum of the Et₃PO solution alone. This provides the chemical shift of the "free" probe (δ_free). The reference point for the AN scale is Et₃PO in hexane (δ = 41.0 ppm, AN = 0).[10]
-
-
Sample Spectrum:
-
In an NMR tube, mix equal volumes of the Et₃PO and boronic acid stock solutions to achieve a 1:1 molar ratio.
-
Acquire a ³¹P{¹H} NMR spectrum of the mixture. This will give the chemical shift of the Lewis acid-base adduct (δ_sample).
-
Self-Validation: The formation of the adduct is often rapid on the NMR timescale, resulting in a single, sharp, averaged signal. If two distinct signals (free and bound) are observed, it indicates slow exchange, and integration can be used to determine binding constants.
-
-
Calculation of Acceptor Number (AN):
-
The AN is calculated using the established formula: AN = 2.21 × (δ_sample − 41.0) .[10]
-
A higher AN value corresponds to greater Lewis acidity.
-
Caption: Workflow for the Gutmann-Beckett method.
Experimental Quantification: Fluorescence Spectroscopy
This method relies on a fluorescent probe whose emission properties (intensity or wavelength) change upon binding to the boronic acid.[13][14] The formation of a cyclic ester between the boronic acid and a diol-containing fluorophore can alter the internal charge transfer (ICT) characteristics of the probe, leading to a measurable optical response.[13][15]
Protocol: Titration with a Fluorescent Diol Probe
-
Selection of Probe and Buffer:
-
Choose a suitable fluorescent diol probe, such as Alizarin Red S or a custom-designed sensor.[14]
-
Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) to maintain constant pH.
-
Causality: Boronic acid-diol interactions are pH-dependent. Maintaining a constant pH is critical for obtaining reproducible binding data.[6][16]
-
-
Initial Spectrum:
-
Record the fluorescence emission spectrum of a dilute solution of the fluorescent probe in the buffer.
-
-
Titration:
-
Prepare a concentrated stock solution of this compound.
-
Perform a stepwise addition of small aliquots of the boronic acid stock solution to the probe solution.
-
After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or wavelength shift against the concentration of the boronic acid.
-
Fit the resulting binding isotherm to an appropriate model (e.g., 1:1 binding) to calculate the association constant (Kₐ). A higher Kₐ value indicates a stronger interaction, reflecting greater Lewis acidity.
-
| Parameter | Gutmann-Beckett (NMR) | Fluorescence Spectroscopy |
| Principle | Change in ³¹P chemical shift of Et₃PO probe | Change in fluorescence of a diol probe |
| Output | Acceptor Number (AN) | Association Constant (Kₐ) |
| Solvent | Non-coordinating organic (e.g., CD₂Cl₂) | Typically aqueous buffer |
| Key Advantage | Well-established, direct scale of acidity | High sensitivity, suitable for biological conditions |
Computational Quantification: Fluoride Ion Affinity (FIA)
Computational chemistry provides a powerful, in silico method for assessing intrinsic Lewis acidity without solvent effects.[17] Fluoride Ion Affinity (FIA) is a common metric, defined as the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion.[18]
Protocol: DFT Calculation of FIA
-
Structure Optimization:
-
Using a quantum chemistry software package (e.g., Gaussian, ORCA), build the 3D structure of this compound.
-
Perform a geometry optimization and frequency calculation using an appropriate level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). Confirm the structure is a true minimum by the absence of imaginary frequencies.
-
-
Adduct Formation and Optimization:
-
Create the corresponding boronate-fluoride adduct, [R-B(OH)₂F]⁻.
-
Perform a similar geometry optimization and frequency calculation on the adduct structure.
-
-
Energy Calculation:
-
Calculate the electronic energies (including zero-point vibrational energy corrections) of the optimized boronic acid, the fluoride ion (F⁻), and the [R-B(OH)₂F]⁻ adduct.
-
-
FIA Calculation:
-
Calculate the FIA using the formula: FIA = E(boronic acid) + E(F⁻) - E(adduct) .
-
A more positive FIA value signifies a stronger Lewis acid, as more energy is released upon binding to the fluoride ion.[18]
-
Predicted Outcome and Significance
Based on the strong electron-withdrawing character of the 2-nitrophenoxy substituent, it is anticipated that this compound will exhibit significantly enhanced Lewis acidity compared to unsubstituted phenylboronic acid and 4-phenoxyphenylboronic acid.
-
Expected AN Value : Higher than that of phenylboronic acid.
-
Expected Kₐ : Stronger binding (higher Kₐ) to fluorescent diol probes.
-
Expected FIA : A larger, more positive calculated FIA value.
The ability to precisely quantify the Lewis acidity of complex molecules like this compound is crucial for the advancement of drug discovery and materials science. For medicinal chemists, this value can correlate with the molecule's ability to form reversible covalent bonds with serine proteases or other enzyme targets. For materials scientists and chemists, it informs the design of more efficient catalysts and highly selective chemical sensors. The methodologies detailed herein provide a robust framework for such characterizations, bridging the gap between theoretical molecular design and practical application.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]
- 6. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
- 12. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]
- 13. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Boronic Acids in Organic Chemistry
Abstract
Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have transitioned from chemical curiosities to indispensable tools in modern organic chemistry, medicinal chemistry, and materials science.[1][2] Their unique combination of stability, versatile reactivity, and relatively low toxicity has established them as critical building blocks in a multitude of synthetic transformations.[3][4] This guide provides an in-depth exploration of the fundamental principles of boronic acids, from their intrinsic structure and physicochemical properties to their synthesis and purification. We will delve into their cornerstone application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, analyze their emerging role as powerful pharmacophores in drug development, and survey their utility in advanced applications such as chemical sensing. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices and the practical application of boronic acid chemistry.
Fundamental Principles of Boronic Acids
Structure, Bonding, and Inherent Reactivity
At its core, a boronic acid is an organic derivative of boric acid where one hydroxyl group is replaced by an organic substituent.[5] This seemingly simple substitution imparts a rich and unique chemical character.
-
Electronic Structure: The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with the organic group and two hydroxyl groups residing in the same plane.[6] This configuration leaves the boron atom with a vacant p-orbital, making it electron-deficient and a mild Lewis acid.[1][6] This Lewis acidity is the cornerstone of its reactivity, allowing it to interact with Lewis bases.[7]
-
Oligomerization to Boroxines: In the solid state or in concentrated non-polar solutions, boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[5][6][7] This equilibrium can complicate characterization and quantification, which is a key reason why boronic acids are often converted to more stable ester derivatives for handling and storage.[6][8]
Physicochemical Properties
The utility of boronic acids is deeply rooted in their distinct physical and chemical properties. They are typically white, crystalline solids that are relatively stable to air and moisture compared to other organometallic reagents.[1][9]
-
Acidity: Boronic acids are primarily Lewis acids, not Brønsted-Lowry acids.[3] Their typical pKa is around 9.[5] However, upon complexation with Lewis bases like hydroxide, they form a tetrahedral boronate complex, which has a lower pKa of approximately 7.[5][10] This pH-dependent equilibrium is fundamental to their application in sensors.
-
Stability and Handling: The primary degradation pathways for boronic acids are protodeboronation (cleavage of the C-B bond) and oxidation.[11] Protodeboronation can be catalyzed by acidic or basic conditions.[11] For long-term storage and to maintain integrity, boronic acids should be kept in a cool, dry place, often under an inert atmosphere like nitrogen or argon.[11][12]
| Property | Typical Value/Characteristic | Rationale & Implication |
| Physical Form | White to off-white crystalline solid[1][9] | Facilitates ease of handling and weighing compared to pyrophoric organometallics. |
| pKa (Boronic Acid) | ~9[5][10] | Weakly acidic; exists predominantly in the neutral trigonal form at physiological pH. |
| pKa (Boronate Complex) | ~7[5][10] | Formation of the tetrahedral boronate is favored at or above neutral pH. |
| Primary Degradation | Protodeboronation, Oxidation[11] | Requires careful storage and handling to prevent loss of material.[11] |
| Solubility | Varies; generally soluble in polar organic solvents. | Dependent on the 'R' group; functionalization can tailor solubility for specific applications. |
Boronic Esters: Enhancing Stability and Modulating Reactivity
To circumvent issues like boroxine formation and protodeboronation, boronic acids are frequently converted into boronic esters (or boronate esters) by reaction with an alcohol, most commonly a 1,2- or 1,3-diol.[5][10]
-
Pinacol Esters: The most widely used boronic esters are derived from pinacol. Pinacol boronate esters are generally stable, often amenable to silica gel chromatography, and can be easily handled and purified.[8] Their steric bulk shields the boron atom, increasing stability against hydrolysis and oxidation.[13]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates were developed by Burke and coworkers as a highly robust protecting group.[13] MIDA-protected boronic acids are exceptionally stable and inert to Suzuki-Miyaura coupling conditions, allowing for iterative cross-coupling strategies. The MIDA group can be removed under mild basic conditions to liberate the free boronic acid when needed.[13]
Synthesis and Purification of Boronic Acids
The accessibility of boronic acids is a major driver of their widespread use. Several robust synthetic methods have been established.
Key Synthetic Methodologies
-
Electrophilic Trapping of Organometallics: The classic and still widely used method involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, such as trimethyl or triisopropyl borate, at low temperatures.[3][10] Subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid. The causality here is the reaction between the nucleophilic carbon of the organometallic and the electrophilic boron of the borate ester.
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This powerful method involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide/triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8] This reaction offers excellent functional group tolerance and provides direct access to stable pinacol boronate esters, avoiding the need to handle potentially unstable free boronic acids.
Experimental Protocol: Miyaura Borylation of an Aryl Bromide
This protocol is a self-validating system; successful formation of the product is confirmed by standard analytical techniques (NMR, GC-MS) and demonstrates the efficacy of the catalytic cycle.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol, 1.1 eq), potassium acetate (KOAc, 3.0 mmol, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is critical as the Pd(0) active species in the catalytic cycle can be sensitive to oxygen.
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or DMSO, 5 mL) via syringe.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir for the specified time (e.g., 2-16 hours), monitoring by TLC or GC-MS. The base (KOAc) is crucial for the transmetalation step of the catalytic cycle.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the potassium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude pinacol ester can often be purified by flash column chromatography on silica gel.[14]
Purification Strategies
Purifying free boronic acids can be challenging due to their high polarity and tendency to streak on silica gel.[15]
-
Recrystallization: Effective for many crystalline arylboronic acids, often from water or mixed aqueous/organic solvent systems.[16][17]
-
Acid-Base Extraction: Boronic acids can be converted to their boronate salts with a base, extracted into an aqueous layer to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.[18]
-
Diethanolamine Adducts: Reaction with diethanolamine often forms a stable, crystalline adduct that can be easily isolated and purified. The free boronic acid can then be regenerated by treatment with acid.[15][17]
The Suzuki-Miyaura Cross-Coupling Reaction: A Paradigm of C-C Bond Formation
The most significant application of boronic acids is undoubtedly the Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[19] This reaction forges a new carbon-carbon bond between the organic group of the boronic acid and an organic halide or pseudohalide, catalyzed by a palladium complex.[20]
The Catalytic Cycle: A Mechanistic Rationale
The widely accepted mechanism consists of three key steps, forming a catalytic cycle that regenerates the active Pd(0) species.[19][21] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a square planar Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: A base activates the boronic acid (R²-B(OH)₂), forming a boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) intermediate. The choice of base is critical to facilitate this step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.
The reaction's immense popularity stems from its mild conditions, tolerance of a vast array of functional groups, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.[20][22]
Boronic Acids in Medicinal Chemistry and Drug Development
The perception of boron-containing compounds has shifted from toxic to therapeutically valuable, largely due to the success of boronic acid-based drugs.[3]
Boronic Acids as Reversible Covalent Inhibitors
The Lewis acidic boron atom is uniquely suited to form reversible covalent bonds with nucleophilic residues in enzyme active sites, particularly the hydroxyl group of serine.[5] This interaction allows boronic acids to act as potent transition-state analogue inhibitors.[23]
-
Case Study: Bortezomib (Velcade®): Approved by the FDA in 2003, Bortezomib was the first boronic acid-containing drug and the first proteasome inhibitor to enter clinical use for treating multiple myeloma.[3][24] The boronic acid moiety forms a stable but reversible complex with the N-terminal threonine hydroxyl group in the active site of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[3]
-
Other Approved Drugs: The success of Bortezomib paved the way for other boronic acid drugs, including Ixazomib , another proteasome inhibitor, and Vaborbactam , a β-lactamase inhibitor that restores the efficacy of antibiotics.[24]
Advanced Applications: Beyond Synthesis
The unique properties of boronic acids have enabled their use in fields beyond traditional organic synthesis.
Boronic Acid-Based Sensors
The reversible covalent interaction between boronic acids and 1,2- or 1,3-diols is the foundation for their use as chemical sensors, particularly for carbohydrates like glucose.[25][26][27] When a boronic acid appended with a fluorophore binds to a sugar, changes in the electronic environment of the boron atom can modulate the fluorescence output (e.g., intensity or wavelength), providing a detectable signal.[27][28] This has driven extensive research into developing continuous glucose monitoring systems for diabetes management.
Materials Science
Boronic acids are increasingly used in materials science for creating "smart" materials. The reversible nature of the boronate ester bond allows for the formation of dynamic covalent polymers and hydrogels that can respond to stimuli like pH or the presence of saccharides.[7] These materials have potential applications in drug delivery, tissue engineering, and self-healing materials.
Practical Considerations and Safety
While boronic acids are generally safer to handle than many organometallic reagents, proper safety protocols are essential.[9]
-
Handling: Always handle boronic acids in a well-ventilated area or chemical fume hood.[29] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9][12] Avoid generating dust.[30]
-
Storage: Store containers tightly closed in a cool, dry place, away from incompatible materials like strong oxidizing agents.[11][29] For sensitive boronic acids, storage under an inert atmosphere is recommended.[11]
-
Toxicity: The toxicity of boronic acids is highly dependent on the specific compound. While boric acid itself has low acute toxicity, some complex organic boronic acids may have different toxicological profiles.[31] Always consult the Safety Data Sheet (SDS) for the specific reagent being used.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boronmolecular.com [boronmolecular.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. nbinno.com [nbinno.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. benchchem.com [benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. mt.com [mt.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. organicreactions.org [organicreactions.org]
- 23. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 24. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 25. Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing [repository.lib.ncsu.edu]
- 26. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 27. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. wilsonsalt.com [wilsonsalt.com]
- 30. carlroth.com [carlroth.com]
- 31. laballey.com [laballey.com]
Methodological & Application
Application Notes & Protocols: (4-(2-Nitrophenoxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of Biaryl Ethers and the Suzuki-Miyaura Reaction
Biaryl ether linkages are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and advanced materials. Their synthesis, however, has historically presented significant challenges. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the formation of carbon-carbon bonds, offering a versatile and highly efficient tool for synthetic chemists.[1][2][3] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5][6]
This guide focuses on a specialized building block, (4-(2-Nitrophenoxy)phenyl)boronic acid , and its application in constructing complex biaryl ether structures via the Suzuki-Miyaura cross-coupling reaction. The presence of the nitro group introduces unique electronic properties that can influence the reaction's outcome, making a detailed understanding of the protocol essential for achieving high yields and purity. This document provides in-depth protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Understanding the Reagent: this compound
The structure of this compound combines a stable diaryl ether with a reactive boronic acid functional group. The key feature is the electron-withdrawing nitro group (-NO₂) positioned ortho to the ether linkage. This group significantly influences the electronic nature of the aromatic ring, which can be both an advantage and a challenge in Suzuki-Miyaura couplings.
Key Characteristics:
-
Electron-Deficient Nature: The nitro group deactivates the associated phenyl ring, which can affect the transmetalation step of the catalytic cycle.[7] However, this deactivation can also prevent unwanted side reactions.
-
Potential for Further Functionalization: The nitro group serves as a versatile handle for subsequent chemical transformations, such as reduction to an amine, which can then be used for further diversification of the molecule.
-
Stability: Boronic acids are generally stable, environmentally benign, and commercially available, making them attractive reagents for large-scale synthesis.[8][9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:[1][4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][4][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (or other suitable aryl halide/triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate/mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[11]
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. The choice of base is critical; inorganic bases like carbonates or phosphates are commonly used to activate the boronic acid.[5]
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[11]
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, and removing air prevents its oxidation and deactivation.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5-10 mL) via syringe under a positive flow of inert gas.[11]
-
Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[12] Degassing the solvent (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen.[11]
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (1-5 mol %). If a separate ligand is used, it should be added at this stage.
-
Rationale: The catalyst loading is typically low, but may need to be increased for less reactive substrates.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20-30 mL).[13]
-
Wash the organic layer sequentially with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11][13]
-
Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts.
-
-
Purification:
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical conditions and considerations for coupling with electron-deficient boronic acids like this compound.
| Parameter | Options | Rationale & Considerations | Typical Yields |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos, RuPhos) | For electron-deficient systems, catalysts with electron-rich and bulky phosphine ligands often improve catalytic activity and stability.[2][6] Pd(PPh₃)₄ is a common starting point. | 60-95% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[11] The choice can influence the rate of transmetalation and minimize side reactions. | - |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | Aprotic polar solvents are generally preferred. The addition of water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[12][15] | - |
| Temperature | 80 - 130 °C | Higher temperatures are often required to drive the reaction, especially with less reactive aryl chlorides or bromides.[2][11] Microwave irradiation can sometimes accelerate the reaction. | - |
Trustworthiness: Self-Validating Systems and Troubleshooting
To ensure the reliability and reproducibility of the protocol, several validation steps and troubleshooting strategies should be implemented.
Self-Validation:
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS provides real-time data on the consumption of starting materials and the formation of the product, confirming that the reaction is proceeding as expected.
-
Control Reaction: Running a control reaction without the palladium catalyst is essential to confirm that the observed product formation is indeed a result of the catalytic process and not a background thermal reaction.
-
Spectroscopic Analysis: The identity and purity of the final product must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor quality reagents/solvents.4. Inappropriate base or temperature. | 1. Use a fresh batch of catalyst.2. Improve degassing procedures (e.g., freeze-pump-thaw).3. Use high-purity, anhydrous reagents and solvents.4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and increase the reaction temperature. |
| Homocoupling of Boronic Acid | Formation of a symmetrical biaryl from two molecules of the boronic acid. Electron-deficient boronic acids can be prone to this side reaction.[11] | 1. Use a less reactive palladium catalyst.2. Carefully control the stoichiometry of the reactants.3. Lower the reaction temperature if possible. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom from a proton source (e.g., water). | 1. Use anhydrous solvents and a carefully dried base.2. Employ boronic esters (e.g., pinacol esters), which are often more stable.[8] |
Safety and Handling
Working with nitroaromatic compounds and palladium catalysts requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[16]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[17][18]
-
Handling Nitro Compounds: Nitroaromatic compounds can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[16][18][19] Avoid creating dust.[16]
-
Waste Disposal: Dispose of all chemical waste, including residual palladium, according to institutional and local environmental regulations.[18]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex biaryl ethers via the Suzuki-Miyaura cross-coupling reaction. The presence of the nitro group provides a useful synthetic handle but also necessitates careful optimization of reaction conditions to achieve high yields and minimize side reactions. By understanding the underlying mechanism and adhering to the detailed protocols and best practices outlined in this guide, researchers can effectively utilize this building block to advance their synthetic programs in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron Suzuki Coupling | Borates Today [borates.today]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. carlroth.com:443 [carlroth.com:443]
Application Notes & Protocols: Strategic Use of (4-(2-Nitrophenoxy)phenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Your Senior Application Scientist
This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the effective utilization of (4-(2-Nitrophenoxy)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. The focus is on providing robust, field-proven protocols and explaining the underlying chemical principles to empower users to confidently apply and adapt these methods for their specific synthetic targets.
Introduction: A Boronic Acid with Unique Electronic and Steric Attributes
This compound is a versatile building block in modern organic synthesis. Its utility is defined by a unique combination of three key structural features: the reactive boronic acid group, the electron-withdrawing nitro group, and the sterically demanding phenoxy ether linkage.
The boronic acid moiety is the cornerstone of its reactivity, enabling its participation in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The ortho-nitro group on the adjacent phenyl ring introduces strong electron-withdrawing effects, which can modulate the electronic properties of the resulting biaryl products. This feature is particularly valuable in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, the diaryl ether linkage provides a flexible yet conformationally influential scaffold.
Figure 1: Key structural features of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent application for this boronic acid, enabling the formation of a carbon-carbon bond between the boronic acid-bearing phenyl ring and an aryl or vinyl halide/triflate. This reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of coupling partners.
Mechanistic Overview: The Palladium Catalytic Cycle
Understanding the mechanism is critical for troubleshooting and optimization. The catalytic cycle, a cornerstone of cross-coupling chemistry, proceeds through three fundamental steps.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Aryl Bromide (Ar-Br) | - | - | 1.0 | 1.0 |
| This compound | 259.02 | 311 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 35 | 0.03 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure
The following workflow outlines the key experimental steps from setup to product isolation.
Application Notes & Protocols: (4-(2-Nitrophenoxy)phenyl)boronic acid in Medicinal Chemistry
Abstract
(4-(2-Nitrophenoxy)phenyl)boronic acid (CAS 957062-62-3) is a sophisticated chemical building block of significant utility in modern medicinal chemistry. Its unique trifunctional architecture—comprising a boronic acid for palladium-catalyzed cross-coupling, a stable diaryl ether scaffold, and a strategically placed nitro group that serves as a masked amine—offers a powerful platform for the synthesis of complex molecular libraries targeting a range of therapeutic areas. This guide provides an in-depth analysis of its strategic value, detailed protocols for its synthesis and application in Suzuki-Miyaura coupling, and subsequent derivatization through nitro group reduction, empowering researchers to leverage this versatile reagent in drug discovery programs.
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of drug discovery, the efficiency of scaffold construction and diversification is paramount. This compound is not merely a reagent but a strategic tool designed for convergent synthesis. Its value is rooted in three key structural features that can be addressed orthogonally.
-
The Boronic Acid Moiety: As a cornerstone of modern synthetic chemistry, the boronic acid group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction, enabling the formation of C-C bonds with exceptional reliability and functional group tolerance.[1][2] This allows for the direct linkage of the diaryl ether core to other (hetero)aromatic systems, a common strategy in the design of kinase inhibitors and other targeted therapies.
-
The Diaryl Ether Scaffold: The diaryl ether linkage is a privileged structure in medicinal chemistry, found in numerous bioactive molecules, including thyroid hormone analogs and complex natural products. It provides a conformationally constrained yet flexible spacer that can optimally position pharmacophoric elements for interaction with biological targets.
-
The 2-Nitro Group: More than just a substituent, the ortho-nitro group is a versatile synthetic precursor. Its strong electron-withdrawing nature influences the electronics of the parent molecule. Critically, it serves as a robust masked amine; it is stable to many reaction conditions, including Suzuki-Miyaura coupling, and can be selectively reduced to the corresponding aniline derivative in a subsequent step.[3][4] This unmasked amine provides a new vector for diversification, allowing for the introduction of amides, sulfonamides, ureas, and other functional groups to explore structure-activity relationships (SAR).
The strategic utility of this reagent is visualized below, showcasing how a single molecule provides three distinct points for synthetic manipulation and molecular design.
Caption: Strategic value of this compound.
Physicochemical Properties & Handling
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 957062-62-3 | [5][6] |
| Molecular Formula | C₁₂H₁₀BNO₅ | [5] |
| Molecular Weight | 259.02 g/mol | [5] |
| Appearance | Off-white to yellow solid | - |
| Purity | ≥96% | [7] |
| Storage | Sealed in dry, 2-8°C | [5] |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Boronic acids are known to undergo trimerization to boroxines upon dehydration. Store in a cool, dry place to maintain integrity.
Synthesis of the Core Reagent
The title compound is most efficiently prepared via a copper-catalyzed Chan-Lam C-O coupling reaction.[8][9] This method offers mild reaction conditions and tolerance to the boronic acid functional group.
Protocol 1: Synthesis via Chan-Lam Coupling
This protocol describes the coupling of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 1-fluoro-2-nitrobenzene. The boronic ester is often used to improve solubility and stability, with deprotection occurring during aqueous workup or as a separate step.
Materials:
-
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
-
1-fluoro-2-nitrobenzene
-
Copper(II) acetate [Cu(OAc)₂]
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular Sieves (powdered)
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 eq.), Cu(OAc)₂ (1.2 eq.), and powdered 4 Å molecular sieves (~200 mg per mmol of phenol).
-
Solvent Addition: Add anhydrous DCM to create a solution with a concentration of approximately 0.1 M with respect to the phenol.
-
Reagent Addition: Add 1-fluoro-2-nitrobenzene (1.1 eq.) and triethylamine (2.0 eq.). The flask is left open to the air, as oxygen often facilitates the catalytic cycle.[9]
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting phenol is consumed.
-
Workup:
-
Filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with additional DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl (2x), water (1x), and brine (1x). The NH₄Cl wash is crucial for removing residual copper and pyridine/triethylamine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Deprotection: The crude product is the pinacol ester. This can be purified by silica gel chromatography. The boronic acid is typically obtained by stirring the purified ester with an aqueous acid (e.g., 1N HCl) in a biphasic system (e.g., ether/water) or during the aqueous workup of a subsequent reaction. For direct use, the crude product from workup often contains the desired free boronic acid.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling to form biaryl-diaryl ether structures.[1][10]
Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 eq.)
-
Aryl halide (bromide or iodide preferred) (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or vial, add the aryl halide (1.0 eq.), this compound (1.2 eq.), base (2.5 eq.), and palladium catalyst (0.05 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl-diaryl ether product.
Post-Coupling Derivatization: Unmasking the Amine
A key advantage of this building block is the ability to reduce the nitro group to a primary amine post-coupling, opening a new avenue for diversification.
Protocol 3: Reduction of the Nitro Group
This protocol uses tin(II) chloride, a classic and reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities.[3]
Materials:
-
Nitro-substituted biaryl-diaryl ether (from Protocol 2)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the nitro compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O (5.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate.
-
Carefully add saturated aqueous NaHCO₃ solution portion-wise until the pH is basic (~8-9) to neutralize the acid and precipitate tin salts. Caution: CO₂ evolution will occur.
-
Filter the resulting suspension through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The resulting crude amine can be purified by silica gel chromatography if necessary.
Synthetic Workflow Visualization
The power of this compound lies in this multi-step synthetic sequence, enabling rapid library generation.
Caption: A typical workflow for library synthesis.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of nitro to amino and oxidation of amino to nitro [quimicaorganica.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. 957062-62-3|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. 4-(2-硝基苯氧基)苯基硼酸 - CAS:957062-62-3 - 吉林金泰化玻有限公司 [jtos-service.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
The Strategic Utility of (4-(2-Nitrophenoxy)phenyl)boronic Acid in Complex Molecule Synthesis
In the intricate field of synthetic organic chemistry, the deliberate choice of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of reagents available to the modern chemist, (4-(2-Nitrophenoxy)phenyl)boronic acid has emerged as a particularly valuable asset. Its unique structural features, combining a versatile boronic acid moiety with a strategically positioned nitro-activated phenoxy group, offer a powerful handle for advanced molecular engineering. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, detailing its properties, synthesis, and application in sophisticated synthetic workflows, with a particular focus on its role in the celebrated Suzuki-Miyaura cross-coupling reaction.
Physicochemical Characteristics and Handling
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties is essential for safe and effective implementation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 957062-62-3 | [1] |
| Molecular Formula | C₁₂H₁₀BNO₅ | [] |
| Molecular Weight | 259.02 g/mol | [] |
| Appearance | Off-white to yellow solid | Inferred from related compounds |
| Melting Point | Not experimentally determined; predicted to be high | General knowledge of similar compounds |
| Boiling Point | 435.8±55.0 °C (Predicted) | [] |
| Density | 1.40±0.1 g/cm³ (Predicted) | [] |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO | General knowledge of boronic acids |
| Storage | Store at 2-8°C under an inert atmosphere | [] |
Handling and Storage Precautions: this compound, like many boronic acids, is susceptible to dehydration to form the corresponding boroxine (a cyclic trimer). This process is often reversible upon treatment with water. For long-term storage and to ensure consistent reactivity, it is advisable to store the compound in a cool, dry place under an inert atmosphere, such as argon or nitrogen.[] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.
The Synthetic Rationale: Unlocking Molecular Complexity
The utility of this compound as a building block stems from two key functionalities: the boronic acid group and the nitrophenoxy moiety.
-
The Boronic Acid Handle: This functional group is the cornerstone of its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the construction of biaryl and other complex scaffolds that are prevalent in pharmaceuticals and advanced materials.
-
The 2-Nitrophenoxy Substituent: The presence of the nitro group in the ortho position of the phenoxy ring serves a dual purpose. Firstly, it acts as a powerful electron-withdrawing group, which can influence the electronic properties of the final molecule. Secondly, and more significantly, the nitro group is a versatile functional handle that can be readily transformed into other functionalities. For instance, reduction of the nitro group to an amine opens up a plethora of subsequent chemical modifications, including amide bond formation, diazotization, and the construction of heterocyclic rings. This latent functionality allows for a divergent synthetic strategy, where a common intermediate can be elaborated into a library of diverse compounds.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The reaction of this compound with an aryl or heteroaryl halide (or triflate) provides a direct route to complex diaryl ethers with a pendant boronic acid functionality that can be further functionalized.
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a General Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
Triphenylphosphine (PPh₃, 0.08 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a minimal amount of 1,4-dioxane. Add this solution to the reaction flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the reaction flask. The total solvent volume should be sufficient to dissolve the reactants (a concentration of approximately 0.1 M with respect to the aryl bromide is a good starting point). Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Phosphine Ligand: Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. For more challenging couplings, more electron-rich and bulky phosphine ligands such as SPhos or XPhos may be required.
-
Base: An inorganic base like potassium carbonate is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.
-
Degassing: The removal of dissolved oxygen is critical as oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and lower yields.
Post-Coupling Transformations: Harnessing the Nitro Group
A key advantage of using this compound is the synthetic versatility of the nitro group in the coupled product. The following diagram and protocol illustrate the reduction of the nitro group to an amine, a common and highly useful transformation.
Caption: Workflow for the reduction of the nitro group.
Protocol for the Reduction of the Nitro Group to an Amine
This protocol describes a common method for the reduction of an aromatic nitro group using tin(II) chloride dihydrate.
Materials:
-
Nitro-containing Suzuki product (1.0 equiv.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv.)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nitro-containing compound (1.0 equiv.) in ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (5.0 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic (pH ~8-9).
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude amine can be purified by column chromatography or recrystallization if necessary.
Conclusion
This compound is a highly versatile and strategic building block for the synthesis of complex organic molecules. Its ability to participate in reliable C-C bond-forming reactions via the Suzuki-Miyaura coupling, combined with the latent functionality of the nitro group, provides a powerful platform for the efficient construction of diverse molecular scaffolds. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in their quest to design and synthesize the next generation of pharmaceuticals and advanced materials.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for the construction of carbon-carbon bonds. While traditionally effective for a broad range of substrates, the coupling of electron-deficient boronic acids presents a unique set of challenges that can significantly impact reaction efficiency and yield. This guide provides an in-depth analysis of the mechanistic hurdles associated with these substrates and offers detailed, field-proven protocols to overcome them. We will explore the critical roles of catalyst selection, ligand architecture, base choice, and solvent effects in promoting efficient coupling. This document is intended for researchers, scientists, and drug development professionals seeking to optimize Suzuki-Miyaura couplings with this challenging yet important class of reagents.
The Challenge of Electron-Deficient Boronic Acids
The success of the Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] Electron-deficient boronic acids introduce specific complications primarily at the transmetalation step.
-
Reduced Nucleophilicity: The electron-withdrawing nature of substituents on the boronic acid decreases the electron density on the boron-bearing carbon, making the organic moiety a weaker nucleophile. This can lead to a sluggish transmetalation step, which is often the rate-limiting step in the catalytic cycle.[3]
-
Increased Susceptibility to Protodeboronation: Electron-deficient boronic acids are more prone to protodeboronation, a significant side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol in the reaction mixture), leading to the formation of an undesired arene byproduct and consumption of the boronic acid.[4][5][6] This decomposition pathway is often accelerated by harsh basic conditions and elevated temperatures.[6]
-
Catalyst Inhibition: The Lewis basicity of heteroatoms in many electron-deficient heteroaryl boronic acids can lead to coordination with the palladium catalyst, potentially leading to catalyst deactivation.[4] This is famously exemplified by the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid functionality can hinder the reaction.[4]
To address these challenges, careful optimization of the reaction conditions is paramount. The following sections will dissect the role of each reaction component and provide actionable strategies for successful coupling.
The Catalytic Cycle and Key Optimization Parameters
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimization.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ancillary ligand is the most influential factor in achieving high yields with electron-deficient boronic acids.
-
Ligands: For electron-deficient boronic acids, the use of bulky, electron-rich phosphine ligands is crucial.[3][8] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3]
-
Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for these challenging couplings.[3] Their steric bulk and electron-donating properties stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful alternatives, known for their strong σ-donating ability which can enhance catalytic activity.[3]
-
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich, effective for a wide range of substrates. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Even more sterically hindered than SPhos, often used for highly challenging couplings. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos and XPhos, provides a different steric and electronic profile. |
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[9][10] For electron-deficient boronic acids, a stronger base is often required to drive this equilibrium towards the active boronate species.[3]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings due to its strong basicity and good solubility in mixed aqueous/organic solvent systems.[3][6]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that is highly effective, particularly in anhydrous conditions.[3][6]
-
Potassium Fluoride (KF): A milder base that can be effective in preventing base-induced side reactions, including protodeboronation.[6]
-
The physical state of the base is also important; using finely powdered bases ensures a larger surface area and better reactivity.[6]
Solvent Systems
The choice of solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction rate.[11] Aprotic polar solvents are generally preferred for Suzuki couplings of electron-deficient boronic acids.
-
Common Solvents:
-
Dioxane/Water mixtures: A classic and often effective solvent system. The addition of water can aid in dissolving the base and facilitating the formation of the boronate complex.[6]
-
Toluene: A good choice for higher temperature reactions.
-
Tetrahydrofuran (THF): A versatile solvent, often used in combination with water.[4]
-
n-Butanol/Water: This biphasic system has been shown to be highly efficient for the coupling of heteroaryl chlorides with furan- and thiopheneboronic acids.[12]
-
It is crucial to use degassed solvents to prevent the oxidation of the Pd(0) catalyst and the boronic acid.[3]
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of electron-deficient boronic acids. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of an aryl halide with an electron-deficient boronic acid using a Buchwald-type precatalyst.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3][6]
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.[6]
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][4]
Protocol for Minimizing Protodeboronation with Heteroaryl Boronic Acids
This protocol is adapted for particularly sensitive heteroaryl boronic acids, using a milder base and a specific catalyst/ligand combination.
Materials:
-
Vinyl or Aryl Chloride (1.0 equiv)
-
Heteroaryl boronic acid (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
Cesium Fluoride (CsF) (2.0-3.0 equiv)
-
Degassed isopropanol
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, SPhos, and CsF to an oven-dried reaction vessel.
-
Reagent Addition: Add the heteroaryl boronic acid and the vinyl or aryl chloride.
-
Solvent Addition: Add degassed isopropanol.
-
Reaction: Seal the vessel and heat to the desired temperature (a temperature screen may be necessary as selectivity can be temperature-dependent).[13]
-
Workup and Purification: Follow the general workup and purification procedure described in section 3.1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient transmetalation- Incorrect base | - Use a fresh, high-quality precatalyst.[7]- Switch to a more electron-rich and bulky ligand (e.g., XPhos).[3]- Use a stronger, finely powdered base (e.g., K₃PO₄, Cs₂CO₃).[3][6]- Increase the reaction temperature.[3] |
| Significant Protodeboronation | - Harsh basic conditions- High temperature- Presence of protic sources | - Use a milder base like KF or CsF.[6][13]- Lower the reaction temperature if possible.- Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt.[6] |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[3] |
| Reaction Stalls | - Catalyst deactivation- Poor solubility of reagents | - Increase catalyst loading.- Screen different solvents or solvent mixtures to improve solubility.[11] |
Conclusion
The Suzuki-Miyaura coupling of electron-deficient boronic acids, while challenging, is a highly valuable transformation in modern organic synthesis. By understanding the mechanistic hurdles and systematically optimizing the reaction components—particularly the catalyst, ligand, and base—researchers can achieve high yields and minimize side reactions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement this powerful synthetic tool.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Formation of Boronate Esters with (4-(2-Nitrophenoxy)phenyl)boronic Acid and Diols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronate esters, formed through the reversible condensation reaction between a boronic acid and a diol, have emerged as exceptionally versatile tools in chemical biology, materials science, and drug development.[1] Their dynamic covalent nature allows for applications in stimuli-responsive materials, drug delivery systems, and biosensors.[2][3] This guide focuses on the formation of boronate esters using (4-(2-nitrophenoxy)phenyl)boronic acid, a compound of particular interest due to the potential for the nitrophenoxy group to act as a spectroscopic reporter or a trigger for controlled release mechanisms.[4]
The presence of the electron-withdrawing nitro group on the phenoxy ring is expected to influence the Lewis acidity of the boron center, thereby affecting the kinetics and thermodynamics of boronate ester formation.[3] Understanding and controlling this reaction is crucial for harnessing the full potential of this specific boronic acid in various applications.
Scientific Principles and Rationale
The formation of a boronate ester is an equilibrium process involving the reaction of a boronic acid with a 1,2- or 1,3-diol, resulting in the formation of a cyclic ester and water.[5][6][7] The position of this equilibrium is influenced by several factors, including pH, solvent, and the electronic and steric properties of both the boronic acid and the diol.[8][9]
Mechanism of Boronate Ester Formation:
The reaction proceeds through the nucleophilic attack of a hydroxyl group from the diol on the electron-deficient boron atom of the boronic acid.[2][8] Boronic acids exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form.[2] While the tetrahedral form is less reactive towards diols, the neutral form readily participates in esterification.[2] The reaction can be catalyzed by both acids and bases.[10]
The Role of the (4-(2-Nitrophenoxy)phenyl) Group:
The 2-nitrophenoxy substituent on the phenylboronic acid plays a significant role in modulating its reactivity. The electron-withdrawing nature of the nitro group increases the Lewis acidity of the boron atom.[3] This enhanced acidity can facilitate the initial nucleophilic attack by the diol, potentially leading to faster reaction rates and increased stability of the resulting boronate ester, especially at physiological pH.[2]
Furthermore, the nitrophenoxy group can serve as a chromophore, allowing for the spectrophotometric monitoring of the reaction progress or the development of colorimetric sensors for diols.[4] In drug delivery applications, the nitro group could be a cleavable linker, enabling the release of a therapeutic agent under specific conditions, such as hypoxia, which can reduce the nitro group.
Experimental Protocols
Protocol 1: General Synthesis of a Boronate Ester from this compound and a Generic Diol
This protocol outlines a general procedure for the formation of a boronate ester. The choice of solvent and reaction conditions may need to be optimized for specific diols.
Materials:
-
This compound
-
Diol (e.g., catechol, pinacol, or a sugar derivative)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Magnesium sulfate (MgSO₄) or molecular sieves
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Dean-Stark apparatus (for azeotropic removal of water, particularly with toluene)[6]
-
Rotary evaporator
-
Silica gel for column chromatography[11]
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Addition of Reagents: Add the diol (1.0-1.2 equivalents) and a suitable anhydrous solvent.
-
Dehydration: Add a dehydrating agent such as anhydrous magnesium sulfate (1.5 equivalents) or molecular sieves to the reaction mixture to drive the equilibrium towards the product.[6] For reactions in toluene, a Dean-Stark trap can be used to azeotropically remove the water formed during the reaction.[12]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be applied.
-
Work-up: Once the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the dehydrating agent. Wash the solid residue with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator.[1] The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[1][11]
-
Characterization: The purified boronate ester should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ¹¹B NMR to confirm its structure and purity.[13]
Protocol 2: In Situ Monitoring of Boronate Ester Formation using ¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful tool for directly observing the boron species in solution and can be used to monitor the progress of the esterification reaction in real-time.[14][13][15]
Materials:
-
This compound
-
Diol of interest
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
¹¹B NMR Spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in the chosen deuterated solvent.
-
Initial Spectrum: Acquire a ¹¹B NMR spectrum of the starting boronic acid. The chemical shift of the trigonal boronic acid will serve as a reference.
-
Addition of Diol: Add a stoichiometric amount of the diol to the NMR tube.
-
Time-course Monitoring: Acquire ¹¹B NMR spectra at regular time intervals to monitor the appearance of the new signal corresponding to the tetrahedral boronate ester.[13] The chemical shift of the boronate ester will be upfield compared to the starting boronic acid.[13]
-
Data Analysis: Integrate the signals for the boronic acid and the boronate ester at each time point to determine the reaction kinetics and the position of the equilibrium.
Data Presentation
| Parameter | This compound | Diol A | Resulting Boronate Ester |
| Molecular Weight ( g/mol ) | Calculated Value | Known Value | Calculated Value |
| ¹¹B NMR Chemical Shift (ppm) | Expected ~28-33 ppm | N/A | Expected ~5-15 ppm |
| Typical Reaction Yield (%) | N/A | N/A | To be determined experimentally |
| Melting Point (°C) | To be determined experimentally | Known Value | To be determined experimentally |
Visualization of the Workflow
Experimental Workflow for Boronate Ester Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of boronate esters.
Reaction Mechanism of Boronate Ester Formation
Caption: The reversible reaction mechanism for the formation of a cyclic boronate ester from a boronic acid and a diol.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be unequivocally monitored by TLC, providing a clear endpoint for the reaction. Furthermore, the identity and purity of the final product are confirmed through standard analytical techniques, primarily NMR spectroscopy. The characteristic upfield shift in the ¹¹B NMR spectrum upon ester formation provides definitive evidence of a successful reaction.[13] Reproducibility is ensured by adhering to the use of anhydrous conditions and purified reagents.
Conclusion
The formation of boronate esters from this compound and diols offers a versatile platform for the development of advanced materials and therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this unique boronic acid derivative. Careful optimization of reaction conditions for specific diols will be key to maximizing yields and achieving desired product characteristics. The inherent spectroscopic properties of the nitrophenoxy group open up exciting possibilities for real-time monitoring and the design of novel sensing systems.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. mdpi.com [mdpi.com]
Reductive coupling of nitro compounds with (4-(2-Nitrophenoxy)phenyl)boronic acid
Application Note & Protocol
Topic: Intramolecular Reductive Coupling of (4-(2-Nitrophenoxy)phenyl)boronic acid for the Synthesis of Dibenzo[b,f][1][2]oxazepine
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Strategy for Heterocycle Synthesis
The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[3] Traditional methods often require harsh conditions or pre-functionalized starting materials, such as anilines, which can be unstable or require additional synthetic steps. An emerging and powerful alternative is the direct reductive coupling of nitro compounds with organoboron reagents.[1][4][5] This strategy leverages the widespread availability and stability of nitroarenes, using them as direct precursors to amine functionalities in a single, step-economical transformation.[6][7]
This application note details a specific and elegant application of this methodology: the intramolecular reductive coupling of this compound. This reaction is not a simple intermolecular coupling but a sophisticated cyclization to form the dibenzo[b,f][1][2]oxazepine scaffold. This tricycle is a privileged structure in medicinal chemistry, forming the core of several neuroleptic drugs.
The protocol described herein utilizes an organophosphorus-mediated approach, which avoids the need for transition metal catalysts and offers excellent functional group tolerance.[2][8] By explaining the underlying mechanism and providing a robust, step-by-step protocol, this guide provides researchers with the tools to efficiently synthesize this valuable heterocyclic system.
Reaction Principle and Mechanism
The overall transformation involves the deoxygenative reduction of the nitro group and subsequent C–N bond formation with the boronic acid moiety on the same molecule. While several catalytic systems can achieve this, the P(III)/P(V)=O redox cycle is particularly effective and well-studied.[2][9]
Causality of the Mechanism: The reaction is initiated by the deoxygenation of the nitro group by a trivalent phosphine reagent (e.g., triphenylphosphine, PPh₃). This process is not a simple, single-step reduction. It proceeds through distinct, oxygen-transfer steps.
-
Initial Deoxygenation: The P(III) species attacks an oxygen atom of the nitro group, forming a phosphine oxide (P(V)=O) and reducing the nitro group to a nitroso intermediate. This is the rate-determining step.
-
Second Deoxygenation & C-N Coupling: The highly reactive nitroso intermediate is then poised for the key C–N bond-forming event. It reacts with the boronic acid. In a transition-metal-free system mediated by phosphines, this can proceed through a complex sequence involving the phosphine mediator, ultimately leading to the cyclized product and another equivalent of phosphine oxide.[1] A plausible sequence involves the formation of an intermediate that facilitates the transfer of the aryl group from boron to nitrogen, followed by elimination to yield the final product.[1][2]
The use of a high-boiling solvent like m-xylene is critical as the deoxygenation steps require significant thermal energy (typically >120 °C) to proceed at a practical rate.[4]
Caption: Proposed mechanistic pathway for the phosphine-mediated intramolecular reductive coupling.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including checkpoints and expected observations. Adherence to stoichiometry, inert atmosphere techniques, and reaction monitoring are critical for success.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Comments |
| This compound | >97% | Sigma-Aldrich, etc. | Starting material. Ensure it is dry. |
| Triphenylphosphine (PPh₃) | >99% | Acros, etc. | Serves as the reductant/mediator. |
| m-Xylene | Anhydrous, >99% | Sigma-Aldrich | High-boiling solvent. Must be thoroughly degassed. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying the organic phase. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared | For aqueous wash. |
| Brine | - | Lab-prepared | For aqueous wash. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Schlenk flask (50 mL) | - | Kimble | For running the reaction under inert atmosphere. |
| Magnetic stir bar, reflux condenser, oil bath | - | - | Standard glassware and heating equipment. |
| Argon or Nitrogen gas supply | High purity | - | For maintaining an inert atmosphere. |
Step-by-Step Methodology
1. Preparation and Setup (Inert Atmosphere is Crucial):
- Place a 50 mL Schlenk flask containing a magnetic stir bar under vacuum and flame-dry. Allow to cool to room temperature under a positive pressure of Argon or Nitrogen. Causality: This removes adsorbed water and oxygen, which can interfere with the reaction and degrade reagents.
- To the flask, add This compound (1.0 eq, e.g., 259 mg, 1.0 mmol) and triphenylphosphine (2.2 eq, e.g., 577 mg, 2.2 mmol) . Causality: A slight excess of PPh₃ ensures complete reduction of both the nitro group and facilitates the coupling.
- Evacuate the flask and backfill with Argon/Nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
2. Reaction Execution:
- Add anhydrous, degassed m-xylene (0.5 M concentration, e.g., 2.0 mL) via syringe. Causality: Degassed solvent prevents quenching of reactive intermediates. A concentration of 0.5 M is optimal for many coupling reactions.[2]
- Fit the flask with a reflux condenser (also under Argon/Nitrogen).
- Lower the flask into a preheated oil bath set to 130 °C .
- Stir the reaction mixture vigorously. The solution should be homogeneous.
- Monitor the reaction by thin-layer chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours. Self-Validation: A new, more nonpolar spot (the product) should appear on TLC, and the starting material spot should disappear.
3. Workup and Extraction:
- Once the reaction is complete (as judged by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.
- Remove the solvent under reduced pressure (rotary evaporator).
- To the resulting residue, add Ethyl Acetate (20 mL) and Saturated NaHCO₃ solution (15 mL) . Transfer to a separatory funnel. Causality: The basic wash removes any acidic boronic byproducts.
- Shake and separate the layers. Extract the aqueous layer again with Ethyl Acetate (10 mL).
- Combine the organic layers and wash with Brine (15 mL) . Causality: Brine wash helps to break emulsions and remove bulk water.
- Dry the combined organic phase over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
4. Purification:
- The crude product will contain triphenylphosphine oxide as a major byproduct.
- Purify the residue by flash column chromatography on silica gel.
- Use a gradient eluent system, typically starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate (e.g., 0% to 20% EtOAc in Hexanes) . Causality: The nonpolar product will elute after any unreacted PPh₃ but before the highly polar triphenylphosphine oxide.
- Combine the fractions containing the pure product and concentrate under reduced pressure to yield Dibenzo[b,f][1][2]oxazepine as a solid.
Workflow and Expected Results
The entire process from setup to pure product can be visualized as a linear workflow.
Caption: Experimental workflow from preparation to final product analysis.
Expected Data
| Analysis | Expected Result for Dibenzo[b,f][1][2]oxazepine (C₁₂H₉NO) |
| Appearance | Off-white to pale yellow solid. |
| Yield | 60-85% (isolated yield). |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.0-7.5 ppm (multiplets, 8H, aromatic protons), ~8.5-9.0 ppm (broad singlet, 1H, N-H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 115-150 ppm (aromatic carbons). |
| HRMS (ESI) | m/z calculated for [M+H]⁺: 184.0757; Found: 184.0759. |
Troubleshooting and Field Insights
| Problem | Probable Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient temperature. 2. Inactive PPh₃ (oxidized). 3. Presence of oxygen/water. | 1. Ensure oil bath temperature is stable at 130 °C. 2. Use fresh, high-purity PPh₃. 3. Improve inert atmosphere technique; use freshly distilled solvent. |
| Formation of Side Products | Incomplete reduction leading to nitroso or azo dimer byproducts. | Increase reaction time or add a small additional portion of PPh₃ (0.2 eq) after 12 hours. |
| Difficult Purification | Triphenylphosphine oxide co-elutes with the product. | 1. Use a less polar solvent system for chromatography. 2. If needed, triturate the crude product with diethyl ether to precipitate some of the oxide before the column. |
References
- 1. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05100E [pubs.rsc.org]
- 2. Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (4-(2-Nitrophenoxy)phenyl)boronic acid in Developing Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(4-(2-Nitrophenoxy)phenyl)boronic acid is a versatile molecule poised for significant applications in the development of targeted enzyme inhibitors. This compound uniquely combines the well-established serine protease inhibitory properties of the boronic acid functional group with the photo-labile nature of the 2-nitrophenoxy moiety. This dual functionality allows for its potential use as a "caged" or photo-activatable inhibitor, providing spatiotemporal control over enzyme inhibition. This guide provides an in-depth exploration of the scientific principles, potential applications, and detailed experimental protocols for utilizing this compound in enzyme inhibition studies.
Introduction: The Strategic Advantage of Photo-activatable Inhibitors
In the quest for potent and selective enzyme inhibitors, the ability to control their activity in a specific time and place is a paramount goal. Photo-activatable inhibitors, often termed "caged" compounds, offer an elegant solution to this challenge. These molecules are chemically modified to be inactive until they are exposed to light of a specific wavelength. This "uncaging" event triggers a chemical transformation that releases the active inhibitor.
This compound is a prime candidate for such an application. The boronic acid group is a well-documented pharmacophore for the inhibition of serine proteases, a large family of enzymes implicated in numerous physiological and pathological processes.[1][2] The 2-nitrophenoxy group, on the other hand, is a classic photolabile protecting group that can be cleaved upon UV light exposure.[3][4] The strategic placement of this group on the phenylboronic acid scaffold can temporarily mask its inhibitory activity, which can then be restored on demand with light.
Mechanism of Action: A Tale of Two Moieties
The utility of this compound as a photo-activatable inhibitor hinges on the distinct roles of its two key functional components:
The Boronic Acid "Warhead": Targeting Serine Proteases
Boronic acids act as transition-state analog inhibitors of serine proteases.[5] The active site of a serine protease features a catalytic triad, including a highly nucleophilic serine residue. The boron atom of the boronic acid is electrophilic and readily attacked by the hydroxyl group of the catalytic serine. This forms a reversible, covalent tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. This stable complex effectively sequesters the enzyme, preventing it from binding and cleaving its natural substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Optimizing reaction conditions for (4-(2-Nitrophenoxy)phenyl)boronic acid
Technical Support Center: Optimizing Reaction Conditions for (4-(2-Nitrophenoxy)phenyl)boronic acid
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. The unique electronic properties of this molecule, characterized by an electron-withdrawing nitro group and an ether linkage, can present specific challenges in optimizing reaction conditions, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound is susceptible to moisture and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For long-term storage, keeping it in a freezer at or below -20°C is recommended. Exposure to air and moisture can lead to the formation of boroxines (cyclic trimers), which may affect the stoichiometry and reactivity in your reactions.
Q2: My boronic acid appears sticky or has a different consistency than expected. Can I still use it?
A2: The change in consistency is likely due to the formation of boroxine, a common occurrence with boronic acids. In many cases, the boroxine is in equilibrium with the monomeric boronic acid in the reaction mixture and can be used directly. However, it is advisable to assess the purity, as significant degradation could impact your reaction's success. If you suspect boroxine formation is hindering solubility or reactivity, adding a controlled amount of water to the reaction can help shift the equilibrium back to the active boronic acid form.
Q3: What makes this compound challenging to use in Suzuki-Miyaura coupling reactions?
A3: The primary challenge arises from its electronic nature. The presence of a strong electron-withdrawing nitro group can decrease the nucleophilicity of the boronic acid. This can slow down the crucial transmetalation step in the catalytic cycle. Additionally, the ether linkage can influence the molecule's conformation and steric profile, potentially affecting its approach to the palladium center.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, for challenging substrates or to mitigate side reactions like protodeboronation, using a more stable derivative can be beneficial. Common alternatives include:
-
Pinacol esters: These are generally more stable to storage and handling.
-
MIDA boronates: These offer a "slow-release" of the boronic acid under basic conditions, which can be advantageous in preventing side reactions.
-
Trifluoroborate salts (R-BF3K): These salts are often highly stable crystalline solids and can also provide a slow release of the boronic acid in the reaction.
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section addresses common problems encountered during the Suzuki-Miyaura coupling of this compound with various coupling partners.
Problem 1: Low to No Yield of the Desired Product
A low or non-existent yield is the most frequent issue. A systematic approach to diagnosing the cause is essential.
Caption: Troubleshooting flowchart for low yield issues.
Potential Cause & Solution
-
Inactive Catalyst System:
-
Insight: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle through oxidative addition. Pd(II) precatalysts require in situ reduction, which might be inefficient.
-
Troubleshooting Steps:
-
Use a Pd(0) Source: Switch to a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Ensure Ligand Integrity: Phosphine ligands are prone to oxidation. Use fresh ligands or store them rigorously under an inert atmosphere. For electron-deficient systems, consider more electron-rich and bulky ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can accelerate both oxidative addition and reductive elimination.
-
Optimize Catalyst Loading: While typically low, for challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) might be necessary.
-
-
-
Poor Quality of Boronic Acid:
-
Insight: As discussed in the FAQs, degradation of the boronic acid to boroxine or through protodeboronation reduces the concentration of the active nucleophile.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Whenever possible, use a fresh batch of this compound.
-
Convert to a Stable Derivative: Consider converting the boronic acid to its pinacol ester or MIDA boronate for improved stability.
-
-
-
Suboptimal Reaction Conditions:
-
Insight: The choice of base, solvent, and temperature are interconnected and crucial for the reaction's success, particularly for the transmetalation step.
-
Troubleshooting Steps:
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species. For electron-deficient boronic acids, a stronger base might be required. However, very strong bases can promote side reactions. A screen of bases is often necessary.
-
Solvent System: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Common choices include ethereal solvents (dioxane, THF) or polar aprotic solvents (DMF), often with a small amount of water to facilitate the formation of the active boronate.
-
Temperature: Many Suzuki couplings require elevated temperatures to proceed efficiently. If the reaction is sluggish at a lower temperature, incrementally increase it (e.g., from 80°C to 100°C).
-
-
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (Pd(II)) | Pd(PPh₃)₄ (Pd(0)) | Pd₂(dba)₃/XPhos (Pd(0)) | Ensures active Pd(0) is present; bulky, electron-rich ligands can accelerate the reaction. |
| Base | K₂CO₃ (weak) | K₃PO₄ (moderate) | Cs₂CO₃ (strong) | A stronger base may be needed to activate the electron-deficient boronic acid for transmetalation. |
| Solvent | Toluene | Dioxane/H₂O (10:1) | DMF | The presence of water can be crucial for boronic acid activation, while DMF is a more polar option. |
| Temperature | 80 °C | 100 °C | 120 °C (Microwave) | Increased temperature can overcome activation energy barriers for sluggish reactions. |
-
Oxygen Contamination:
-
Insight: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst by oxidizing it to inactive palladium species.
-
Troubleshooting Steps:
-
**Deg
-
-
Common side reactions and byproducts in Suzuki coupling with nitrophenylboronic acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for Suzuki-Miyaura cross-coupling reactions involving nitrophenylboronic acids. As electron-deficient substrates, nitrophenylboronic acids present unique challenges. This center offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential pitfalls and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter when using nitrophenylboronic acids in Suzuki coupling reactions.
Problem 1: Low or No Yield of the Desired Product
Symptoms: Analysis of the reaction mixture (e.g., by LC-MS or TLC) shows primarily unreacted starting materials or a complex mixture of unidentifiable products.
Potential Causes & Solutions:
-
Protodeboronation of the Nitrophenylboronic Acid: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, forming nitrobenzene.[1][2] The electron-withdrawing nature of the nitro group makes the boronic acid particularly susceptible to this process, which is often accelerated by aqueous bases and high temperatures.[1]
-
Solution 1: Use a Milder Base: Strong bases can promote protodeboronation. Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or a phosphate base like potassium phosphate (K₃PO₄), which often provides a good balance of reactivity while minimizing this side reaction.[1]
-
Solution 2: Anhydrous Conditions: Water is a proton source for protodeboronation.[3] Employing anhydrous solvents and bases can significantly suppress this side reaction.
-
Solution 3: Use Boronic Esters or Trifluoroborates: Converting the nitrophenylboronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt, can be highly effective.[1] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and favoring the desired cross-coupling over protodeboronation.[1][2]
-
-
Catalyst Inactivity or Decomposition: The palladium catalyst may not be in its active Pd(0) state or could be decomposing under the reaction conditions.
-
Solution 1: Use a Pre-catalyst: Modern palladium pre-catalysts, such as those developed by Buchwald, are designed for the efficient in situ generation of the active Pd(0) species.[3]
-
Solution 2: Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[4][5] It is crucial to thoroughly degas all solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Slow Transmetalation: The transfer of the electron-deficient nitrophenyl group from the boron atom to the palladium center can be a slow step in the catalytic cycle.[6]
-
Solution 1: Judicious Choice of Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the transmetalation and reductive elimination steps.[4]
-
Solution 2: Increase Reaction Temperature: Carefully increasing the temperature can sometimes overcome the activation barrier for a sluggish transmetalation step. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.[1]
-
Problem 2: Significant Formation of a Symmetrical Biaryl Byproduct (Homocoupling)
Symptoms: A significant byproduct is observed with a mass corresponding to the dimer of the nitrophenylboronic acid (e.g., dinitrobiphenyl).
Potential Causes & Solutions:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[5][7]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species.[5][9]
-
Solution 1: Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can minimize this initial homocoupling.
-
Solution 2: Staggered Addition: Pre-heating the reaction mixture containing the aryl halide, base, and catalyst before adding the nitrophenylboronic acid can sometimes mitigate homocoupling.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical when using nitrophenylboronic acids?
The base in a Suzuki coupling serves a crucial dual role: it activates the boronic acid for transmetalation by forming a more nucleophilic borate species, and it participates in the regeneration of the catalyst.[10] However, with electron-deficient boronic acids like nitrophenylboronic acids, an overly strong or nucleophilic base can accelerate the undesired protodeboronation side reaction.[1] Therefore, a careful balance must be struck, often favoring moderately strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.
Q2: Can the nitro group itself participate in side reactions?
Yes, under certain conditions, the nitro group can undergo transformations. While generally considered a robust functional group in Suzuki couplings, there are instances of:
-
Reduction of the Nitro Group: In some cases, particularly with certain catalysts and reaction conditions, the nitro group can be reduced to an amino group, leading to the formation of aminobiaryl products.[11][12]
-
Denitrative Coupling: More recently, methods have been developed where the nitro group itself acts as a leaving group in a "denitrative" Suzuki-Miyaura type reaction.[13][14][15] This is a distinct reaction pathway from the conventional coupling of a boronic acid with an aryl halide.
Q3: Does the position of the nitro group (ortho, meta, para) affect the reaction?
Absolutely. The position of the nitro group has a significant impact on both the electronic and steric properties of the boronic acid, leading to a general reactivity trend of para > meta >> ortho.[6]
-
Electronic Effects: The strongly electron-withdrawing nitro group deactivates the boronic acid for transmetalation. This effect is most pronounced when the nitro group is in the para or ortho position.[6]
-
Steric Effects: An ortho-nitro group presents significant steric hindrance around the boronic acid moiety, which can severely impede the approach of the palladium complex and slow down the transmetalation step.[6] This often necessitates the use of more active catalyst systems and more forcing conditions for ortho-nitrophenylboronic acids.
Data Summary
The following table provides a summary of common bases used in Suzuki couplings with nitrophenylboronic acids and their general characteristics.
| Base | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | 2.0 - 3.0 equiv, Dioxane/H₂O or Toluene/H₂O, 80-110 °C | Often effective for challenging substrates, good balance of reactivity.[1] | Can be hygroscopic. |
| K₂CO₃ | 2.0 - 3.0 equiv, Toluene/EtOH/H₂O or THF/H₂O, 80-110 °C | Standard, mild base. | May be less effective for very challenging couplings.[1] |
| Cs₂CO₃ | 2.0 - 3.0 equiv, Dioxane/H₂O or DMF, 80-110 °C | More soluble and stronger than K₂CO₃, can increase reaction rates.[1] | More expensive. |
| KF | 3.0 equiv, Anhydrous THF or Dioxane, 60-80 °C | Milder option, useful for substrates with base-sensitive groups.[1] | Often requires anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Nitrophenylboronic Acid
This is a generalized starting point and may require optimization for your specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Nitrophenylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, nitrophenylboronic acid, and finely powdered base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.
-
Place the vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Common Side Reactions in Suzuki Coupling with Nitrophenylboronic Acids
Caption: Pathways of desired reaction and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. rua.ua.es [rua.ua.es]
- 12. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of (4-(2-Nitrophenoxy)phenyl)boronic acid
Introduction
Welcome to the technical support guide for (4-(2-Nitrophenoxy)phenyl)boronic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. The unique substitution pattern of this boronic acid, featuring an electron-withdrawing nitro group and a phenoxy linker, presents specific challenges and considerations regarding its stability and reactivity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate potential issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to two main degradation pathways: protodeboronation and oxidative hydroxylation. The electron-withdrawing nature of the 2-nitro group can make the carbon-boron bond more susceptible to cleavage.[1]
-
Protodeboronation: This is an undesired side reaction where the C-B bond is replaced by a C-H bond, leading to the formation of 1-nitro-2-phenoxybenzene.[2] This process is often promoted by high temperatures, the presence of a proton source (like water), and the strength and type of base used.[1]
-
Oxidative Hydroxylation: Boronic acids can be oxidized to the corresponding phenol, in this case, 4-(2-nitrophenoxy)phenol.[3] This can be initiated by dissolved oxygen in the reaction mixture or by certain oxidants.[4]
To troubleshoot, start by ensuring your reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen) to minimize oxidation.[5] Consider screening different bases and lowering the reaction temperature.[1]
Q2: I am observing significant amounts of 1-nitro-2-phenoxybenzene as a byproduct. How can I minimize protodeboronation?
A2: Protodeboronation is a common challenge with electron-deficient boronic acids.[1] Several strategies can be employed to mitigate this side reaction:
-
Choice of Base: The base plays a critical role. While a base is necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, strong bases can accelerate protodeboronation.[6] Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOt-Bu.[7]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[1] Attempting the reaction at a lower temperature for a longer duration may improve the yield of the desired product.
-
Anhydrous Conditions: While some water is often necessary for Suzuki-Miyaura reactions, excessive water can serve as a proton source for protodeboronation.[7] Using anhydrous solvents and ensuring your base is dry can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, can significantly reduce the rate of protodeboronation.[8] These esters are generally more stable to storage and reaction conditions.
Q3: Can this compound be used in Buchwald-Hartwig amination reactions? What challenges should I anticipate?
A3: Yes, this boronic acid can potentially be used in Buchwald-Hartwig amination reactions, but challenges related to its stability under the reaction conditions should be anticipated. The basic conditions required for Buchwald-Hartwig amination can also promote protodeboronation.[9][10]
Key considerations include:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Highly active catalysts that promote rapid C-N bond formation can help the desired reaction outcompete the degradation pathways.[11]
-
Base Selection: Similar to Suzuki-Miyaura coupling, the choice of base is critical. Weaker bases are generally preferred to minimize protodeboronation.
-
Reaction Conditions: Careful optimization of temperature and reaction time is necessary to find a window where the amination proceeds efficiently with minimal degradation of the boronic acid.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of arylboronic acids in aqueous solution is highly pH-dependent.[2] Boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form.[12] The pKa of the boronic acid determines the position of this equilibrium at a given pH. The presence of the electron-withdrawing nitro group is expected to lower the pKa of this compound compared to unsubstituted phenylboronic acid, making it more acidic.[13]
Both protodeboronation and oxidation rates can be influenced by pH.[14][15] Protodeboronation is often accelerated under basic conditions due to the formation of the more reactive boronate anion.[14]
Q5: What are the best practices for storing this compound to ensure its long-term stability?
A5: To ensure the longevity and reactivity of this compound, proper storage is essential.
-
Protection from Moisture and Air: Boronic acids can be susceptible to oxidation and hydrolysis. Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator.
-
Temperature: Store at low temperatures (refrigerated or frozen) to slow down potential degradation processes.
-
Purity: Impurities can sometimes catalyze degradation. It is advisable to use high-purity material. If impurities are suspected, purification by recrystallization may be necessary.
-
Consider Boronic Esters for Long-Term Storage: For extended storage, converting the boronic acid to its pinacol or MIDA ester derivative can provide enhanced stability.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in cross-coupling | 1. Protodeboronation: Significant formation of 1-nitro-2-phenoxybenzene. 2. Oxidation: Formation of 4-(2-nitrophenoxy)phenol. 3. Inactive Catalyst: The palladium catalyst is not active. 4. Poor Reagent Quality: Degradation of the boronic acid or other reagents. | 1. a) Use a milder base (e.g., K₃PO₄, Cs₂CO₃).[7] b) Lower the reaction temperature.[1] c) Minimize water content. d) Convert the boronic acid to a pinacol or MIDA ester.[8] 2. a) Thoroughly degas solvents and reagents.[5] b) Run the reaction under a strict inert atmosphere. 3. a) Use a fresh batch of catalyst. b) Consider using a more robust pre-catalyst.[5] 4. a) Use freshly purchased or purified boronic acid. b) Ensure all other reagents and solvents are of high purity and dry. |
| Formation of homocoupled biaryl byproduct (from the boronic acid) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[5] 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling can become more prevalent. | 1. a) Ensure rigorous degassing of the reaction mixture. b) Maintain a positive pressure of an inert gas (Ar or N₂). 2. a) Screen different bases to optimize transmetalation. b) Ensure adequate stirring, especially in biphasic systems. |
| Inconsistent reaction outcomes | 1. Variable Reagent Quality: The purity and stability of the boronic acid may vary between batches. 2. Inconsistent Reaction Setup: Minor variations in degassing, moisture content, or temperature can lead to different results. | 1. a) Characterize the boronic acid (e.g., by NMR) before use to check for impurities like boroxines.[16] b) Consider converting to a more stable boronic ester for consistency. 2. a) Standardize the experimental protocol, paying close attention to inert atmosphere techniques and solvent/reagent preparation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion of this compound to its Pinacol Ester
This protocol describes the formation of the more stable pinacol ester derivative.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction can be monitored by TLC or NMR for the disappearance of the starting material.
-
Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used without further purification or can be purified by recrystallization or column chromatography.
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the key degradation pathways for this compound and a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Key reaction pathways of the boronic acid.
Caption: Suzuki-Miyaura coupling workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with (4-(2-Nitrophenoxy)phenyl)boronic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for improving yields and overcoming challenges in cross-coupling reactions involving (4-(2-Nitrophenoxy)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this specific reagent and encountering common hurdles such as low conversion, side product formation, and reaction stalling. Our approach is rooted in mechanistic understanding to provide robust, field-proven solutions.
The structure of this compound presents a unique combination of electronic and steric challenges. The presence of a strongly electron-withdrawing nitro group ortho to the ether linkage deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle more difficult. This guide provides a series of frequently asked questions and troubleshooting workflows to navigate these complexities effectively.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Addressing Low Conversion and Poor Yields
Q1: My Suzuki-Miyaura reaction with this compound is giving very low yields or not proceeding at all. What are the most critical parameters to check first?
A1: Low reactivity is the most common issue with this substrate, stemming directly from its electron-deficient nature. The nitro group reduces the nucleophilicity of the boronic acid's aryl group, which slows the transmetalation step—often the rate-limiting step in the catalytic cycle.
Your primary focus should be on four components: the palladium source/ligand system, the base, the solvent, and the reaction temperature.
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for such a deactivated substrate. You need a system that promotes both a fast oxidative addition and a fast transmetalation. For challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[1][2][3][4] These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.
-
Base Selection: The base's role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is essential for transmetalation.[5][6][7][8] For an electron-deficient boronic acid, a stronger base is often required to facilitate the formation of this active species.
-
Solvent & Temperature: Solvent choice can dramatically influence reaction rates and even selectivity.[9][10][11] Aprotic polar solvents or ethereal solvents are common, but the optimal choice depends on the base and substrates. Increased temperature is a straightforward way to increase reaction rates, but must be balanced against potential catalyst decomposition and side reactions.
Q2: Which specific catalyst/ligand combinations are most effective for this type of electron-deficient boronic acid?
A2: You need a highly active catalyst system. Modern biaryl phosphine ligands (often called "Buchwald ligands") are designed for this purpose. They possess both the steric bulk to promote reductive elimination and the electron-donating character to facilitate oxidative addition.
| Catalyst/Ligand System | Key Advantages & Considerations | Recommended For |
| Pd(OAc)₂ or Pd₂(dba)₃ with SPhos, XPhos, or RuPhos | High Activity: Excellent for electron-deficient boronic acids and less reactive aryl chlorides.[1][4] | General purpose, first-choice for troubleshooting. |
| Palladacycle Pre-catalysts (e.g., G3-XPhos, G4-SPhos) | High Stability & Activity: Pre-formed, air-stable catalysts that reliably generate the active Pd(0) species.[2] | When reproducibility and high turnover are critical. |
| PdCl₂(dppf) | Moderate Activity: A reliable workhorse but may be less effective than Buchwald systems for this specific substrate. | Simpler aryl bromides or iodides. |
| Pd(PPh₃)₄ | Low Activity: Generally not recommended for this challenging substrate unless paired with a very reactive coupling partner (e.g., aryl iodide). | Avoid for initial troubleshooting. |
Section 2: Managing Common Side Reactions
Q3: I'm observing a significant amount of a side product that corresponds to the starting material of my coupling partner and 2-nitrophenoxybenzene. What is happening?
A3: You are observing protodeboronation , a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[12] This side reaction is particularly prevalent with arylboronic acids bearing strong electron-withdrawing groups, like yours.[13][14][15][16][17] It can be promoted by excessive water, high temperatures, or prolonged reaction times, especially if the desired cross-coupling is slow.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions (Initially): While some water is often necessary for certain bases (like K₃PO₄) to be effective, excessive water can accelerate protodeboronation. Consider using anhydrous solvents and a base that does not require water, such as cesium fluoride (CsF) or potassium fluoride (KF).
-
Choose the Right Base: Strong aqueous bases can hydrolyze the C-B bond. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good compromise, providing sufficient activity for boronate formation without aggressively promoting protodeboronation.[1]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature protodeboronation. The ester is then cleaved in situ under the reaction conditions to participate in the catalytic cycle.[17]
-
Increase the Rate of Cross-Coupling: The most effective strategy is to make the desired reaction faster than the undesired side reaction. Employing a more active catalyst system (see Q2) is the best way to achieve this.
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Cause1 [label="Cause: Inefficient Transmetalation\n(Electron-Deficient Boronic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause: Competing Protodeboronation\n(C-B Bond Cleavage)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause: Sluggish Oxidative Addition\n(Unreactive Coupling Partner, e.g., Ar-Cl)", fillcolor="#FBBC05", fontcolor="#202124"];
Sol1 [label="Solution 1: Enhance Catalyst & Base System\n- Use bulky, e⁻-rich ligands (SPhos, XPhos).\n- Use stronger, non-aqueous base (e.g., K₃PO₄, Cs₂CO₃).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol2 [label="Solution 2: Suppress Side Reaction\n- Use anhydrous solvents.\n- Convert boronic acid to a pinacol ester.\n- Increase reaction rate to outcompete protodeboronation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol3 [label="Solution 3: Activate the Electrophile\n- Use the same bulky, e⁻-rich ligands (SPhos, etc.).\n- Increase reaction temperature (e.g., 80-110 °C).\n- Ensure catalyst is active (use pre-catalyst).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Edges Start -> {Cause1, Cause2, Cause3}; Cause1 -> Sol1 [label="Slow C-C bond formation"]; Cause2 -> Sol2 [label="Boronic acid degradation"]; Cause3 -> Sol3 [label="Catalyst cycle stalls"]; }
Caption: Troubleshooting workflow for low yields.
Section 3: Advanced Optimization & Protocol
Q4: I have achieved moderate yields, but need to optimize further. What advanced strategies can I employ for this specific substrate?
A4: To push yields from moderate to high, consider a multi-parameter optimization approach.
-
Base and Solvent Pairing: The interplay between base and solvent is critical.[8][18]
-
K₃PO₄ in Dioxane/H₂O or Toluene/H₂O: A very common and effective system. The small amount of water helps solubilize the base and facilitates boronate formation.
-
Cs₂CO₃ in Dioxane or DMF: A strong base that often works well where others fail, particularly for sterically hindered substrates.
-
KF in THF: A milder, non-aqueous option that can be effective at suppressing protodeboronation.
-
-
Protecting the Nitro Group?: In most cross-coupling reactions (Suzuki, Heck, Sonogashira), the nitro group is a stable spectator and does not require protection.[19][20] In fact, its electron-withdrawing nature can be beneficial if it is on the aryl halide partner, as it accelerates oxidative addition.[21] However, under certain reductive conditions or with highly reactive catalyst systems, it could potentially be reduced. If you suspect this, monitor your reaction for the corresponding aniline by-product.
-
Heck and Sonogashira Reactions: While this guide focuses on Suzuki-Miyaura, the principles for overcoming the electron-deficient nature of the boronic acid are transferable. For Heck[22][23][24] and Sonogashira[25][26][27] reactions involving an aryl halide partner and this compound (in a different context, or if you are coupling to this aryl moiety), the key remains activating the C-X bond with a potent catalyst system. For aryl chlorides, bulky, electron-rich ligands are essential.[3][28][29]
// Relationships Challenge1 -> Consequence1 [label="Deactivates boronic acid", color="#4285F4"]; Challenge2 -> Consequence1 [label="Hinders approach to Pd center", color="#4285F4"]; Challenge1 -> Consequence2 [label="Stabilizes aryl anion intermediate", color="#4285F4"]; Consequence1 -> Consequence3 [label="To increase reaction rate", color="#34A853"]; Consequence2 -> Consequence3 [label="To outcompete side reaction", color="#34A853"]; }
Caption: Key challenges and their experimental consequences.
Optimized Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an aryl bromide. It emphasizes best practices for achieving high yields with challenging substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.0225 mmol, 4.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst decomposition and unwanted side reactions.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe in a 10:1 ratio (e.g., 2.5 mL dioxane, 0.25 mL water). The solvent should be degassed beforehand by sparging with argon for 20-30 minutes.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12–24 hours. Check for the disappearance of the limiting reagent (typically the aryl bromide).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL).
-
Wash with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
This comprehensive guide should equip you with the knowledge and tools to successfully troubleshoot and optimize your cross-coupling reactions. For further assistance, always refer to the primary literature for methodologies tailored to your specific class of substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sonogashira Coupling [organic-chemistry.org]
- 28. reddit.com [reddit.com]
- 29. Suzuki Coupling [organic-chemistry.org]
Troubleshooting sluggish reactions with (4-(2-Nitrophenoxy)phenyl)boronic acid
A Guide for Senior Application Scientists
Welcome to the technical support center for (4-(2-Nitrophenoxy)phenyl)boronic acid. This guide is designed for experienced researchers, scientists, and drug development professionals who are encountering challenges with this specific reagent in cross-coupling reactions. Instead of a generic checklist, we will explore the nuanced reactivity of this molecule and provide logically structured, field-proven strategies to overcome sluggish or failed experiments.
The Challenge: Understanding the Reactivity of this compound
The structure of this compound presents a unique combination of steric and electronic factors that can significantly impede standard cross-coupling protocols, particularly the Suzuki-Miyaura reaction. Sluggish reactions are common if the catalyst system and conditions are not carefully selected to address these inherent challenges.
The primary hurdles stem from two key features of the molecule:
-
Steric Hindrance: The bulky ortho-nitrophenoxy group creates significant steric congestion around the boronic acid moiety. This bulk can hinder the approach of the palladium catalyst, making the crucial transmetalation step of the catalytic cycle kinetically slow.[1][2]
-
Electronic Effects: The nitro group is strongly electron-withdrawing. This effect reduces the nucleophilicity of the boronic acid, further slowing the transmetalation step, which requires the transfer of the aryl group from boron to the palladium center.[1][3]
The interplay of these factors necessitates a more robust and tailored approach than what might be used for simpler arylboronic acids.
Caption: Key challenges impacting the reactivity of the title boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction is not working. What are the first things I should check?
A1: Before delving into complex optimization, always validate the foundational parameters of your experiment. The most common sources of failure in any Suzuki coupling are universal.
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[1] Inefficient degassing or poor inert gas technique can lead to catalyst oxidation and the formation of palladium black, killing your reaction. Homocoupling of the boronic acid is also a common side reaction in the presence of oxygen.[4]
-
Action: Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of high-purity argon or nitrogen throughout the entire setup and reaction time.
-
-
Reagent Purity & Stability: Boronic acids can degrade over time, primarily through protodeboronation (replacement of the -B(OH)₂ group with a proton) or by forming cyclic trimeric anhydrides (boroxines).
-
Action: Use freshly purchased boronic acid or verify the purity of your existing stock via ¹H or ¹¹B NMR. Ensure your base is finely powdered and dry, as moisture can facilitate protodeboronation.[5]
-
-
Catalyst Activity: Ensure your palladium source and ligand are active and have been stored correctly.
-
Action: If using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state.[6] If this reduction is inefficient, the catalytic cycle never begins. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst.
-
Caption: Initial troubleshooting workflow for a failed Suzuki coupling.
Q2: Given the steric hindrance, what is the best catalyst system (ligand/precatalyst) to use?
A2: This is the most critical parameter for this specific boronic acid. Standard ligands like triphenylphosphine (PPh₃) are often ineffective due to their limited ability to promote the difficult transmetalation and reductive elimination steps with hindered substrates.[1][7] You must use a ligand designed for challenging couplings.
The solution is to employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type biarylphosphine ligands .[1][8] These ligands accelerate the key steps in the catalytic cycle:
-
Accelerate Oxidative Addition: Their electron-rich nature promotes the initial reaction of the palladium with the aryl halide.
-
Facilitate Reductive Elimination: Their steric bulk forces the two organic partners on the palladium center closer together, promoting the final bond-forming step. This is often the rate-limiting step for sterically congested products.[8]
Recommended Catalyst Systems:
| Ligand / Precatalyst | Class | Key Advantages for This Reaction | Recommended Loading |
| SPhos / SPhos Pd G3 | Buchwald Biaryl Phosphine | Highly active for sterically hindered and electron-poor boronic acids. Excellent general-purpose choice.[1] | 1-2 mol % Pd |
| XPhos / XPhos Pd G3 | Buchwald Biaryl Phosphine | Extremely bulky and electron-rich. Often succeeds where other ligands fail for highly hindered substrates.[1][6] | 1-2 mol % Pd |
| RuPhos / RuPhos Pd G3 | Buchwald Biaryl Phosphine | Another excellent option for hindered systems, known for its high reactivity.[1] | 1-2 mol % Pd |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl Phosphine | A more traditional but robust catalyst. Can be effective but may require higher temperatures or longer reaction times than Buchwald systems. | 2-5 mol % Pd |
Using modern palladium precatalysts (like the "G3" palladacycles) is highly recommended. These are air-stable, weighable solids that reliably generate the active Pd(0) species, leading to more reproducible results.[1]
Q3: Which base and solvent combination should I use to overcome the slow transmetalation?
A3: The choice of base and solvent is critical for activating the boronic acid and facilitating the slow transmetalation step.
-
Base Selection: A weak base like sodium carbonate (Na₂CO₃) is often insufficient for this electronically deactivated boronic acid. You need a stronger, non-nucleophilic base to form the more reactive boronate species, which is essential for efficient transmetalation.[9]
-
Solvent Selection: The solvent must be able to dissolve the reagents and withstand the higher temperatures often required for hindered couplings. Protic solvents can promote competitive protodeboronation.
-
Recommended Solvents: High-boiling point, anhydrous, aprotic solvents are preferred.
-
1,4-Dioxane: A common and effective choice.
-
Toluene: Excellent for higher temperatures.
-
Tetrahydrofuran (THF): Suitable, but its lower boiling point may limit the reaction temperature.
-
-
A small amount of water is often required to help dissolve the inorganic base (especially K₃PO₄) and facilitate the formation of the active [Pd(Ar)(OH)L₂] intermediate, but excess water can increase the risk of protodeboronation.[5] A solvent ratio like Dioxane:H₂O (10:1) is a good starting point.
-
Q4: How can I analyze the quality of my this compound starting material?
A4: If you suspect reagent degradation, it's crucial to verify its integrity. The two main degradation pathways are boroxine formation and protodeboronation.
-
Boroxine Formation: In the solid state or in anhydrous non-polar solvents, boronic acids can dehydrate to form a stable six-membered ring called a boroxine. While boroxines are typically in equilibrium with the monomeric acid under reaction conditions, having a high percentage of boroxine can affect stoichiometry and reaction kinetics.
-
Protodeboronation: This is the irreversible loss of the boronic acid group, replaced by a hydrogen atom. This is a common issue with electron-deficient or sterically hindered boronic acids, especially in the presence of moisture or acid/base at elevated temperatures.[11]
Analytical Techniques for Quality Control:
| Technique | What It Tells You | Procedure Notes |
| ¹H NMR | Confirms the aromatic structure and can detect the protodeboronated impurity (4-(2-nitrophenoxy)benzene). | Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). Compare the integration of aromatic protons to ensure the correct structure and absence of the impurity. |
| ¹¹B NMR | Directly observes the boron atom's chemical environment. | The boronic acid monomer will have a characteristic chemical shift. Boroxines and other boron species will appear at different shifts, allowing you to assess the purity.[12] |
| UPLC-MS | Quantifies the purity and identifies degradation products. | An excellent method for high-throughput analysis and detecting low-level impurities. It can separate the desired boronic acid from its protodeboronated byproduct and other potential contaminants.[12][13] |
Recommended Experimental Protocol
This robust starting protocol is designed to address the specific challenges posed by this compound.
Objective: Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
SPhos Pd G3 Precatalyst (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or against a positive flow of argon, add the SPhos Pd G3 precatalyst (0.02 equiv).
-
Atmosphere Inerting: Seal the vessel with a septum, and evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Via syringe, add anhydrous 1,4-dioxane and degassed water to achieve a final concentration of ~0.1 M with respect to the aryl bromide (e.g., in a 10:1 dioxane:water ratio).
-
Degassing: Sparge the resulting suspension with argon for an additional 10-15 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking a small aliquot (under inert conditions if the reaction is ongoing).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Effect of temperature on (4-(2-Nitrophenoxy)phenyl)boronic acid reactivity and stability
Technical Support Center: (4-(2-Nitrophenoxy)phenyl)boronic acid
A Guide to Thermal Effects on Reactivity and Stability
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS 957062-62-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and reactivity of this versatile reagent, with a specific focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this boronic acid to ensure long-term stability?
A: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dark, and dry environment.[1] Recommended storage temperatures are typically between 2-8°C, although some suppliers suggest storage at -20°C for extended periods.[2][3] The key is to minimize exposure to moisture, heat, and light, which can promote degradation pathways.
Q2: How does temperature affect the physical state and stability of this compound?
A: Temperature significantly impacts both the physical and chemical stability of arylboronic acids.
-
Dehydration and Boroxine Formation: Upon heating, boronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride called a boroxine.[4][5] This process is reversible in the presence of water.[5][6] While boroxines can be reactive in their own right, their formation alters the stoichiometry of the active boronic acid monomer in solution, potentially affecting reaction kinetics.[5] The formation of boroxine is often an entropically driven process, meaning higher temperatures can favor its formation in anhydrous conditions.[6]
-
Thermal Decomposition: While specific DSC/TGA data for this compound is not widely published, arylboronic acids, particularly those with electron-withdrawing groups like the nitro group, can decompose at elevated temperatures.[7] Decomposition can lead to the generation of various byproducts and represents a safety hazard.[7]
Q3: What is protodeboronation and how is it influenced by temperature?
A: Protodeboronation is a critical decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of an unwanted arene byproduct (in this case, 2-nitrodiphenyl ether).[8] This side reaction is highly dependent on factors like pH, the electronic nature of the aryl group, and temperature.[8][9]
For electron-deficient arylboronic acids, such as those containing a nitro group, protodeboronation is often accelerated under basic conditions and at higher temperatures.[9][10][11] For instance, kinetic studies on various arylboronic acids have been conducted at elevated temperatures (e.g., 70 °C) to accelerate the rate of this decomposition for measurement purposes.[10][11] Therefore, prolonged reaction times at high temperatures, especially in aqueous basic media, can significantly reduce the yield of the desired coupled product by consuming the starting boronic acid.
Q4: How does reaction temperature typically affect the yield of a Suzuki-Miyaura coupling reaction using this reagent?
A: Temperature is a double-edged sword in Suzuki-Miyaura coupling.
-
Positive Effects: Increasing the temperature generally accelerates the rate-limiting steps of the catalytic cycle, such as oxidative addition and reductive elimination, leading to faster reaction times. For some sterically hindered or electronically deactivated coupling partners, higher temperatures may be necessary to achieve a reasonable reaction rate.
-
Negative Effects: As discussed in Q3, higher temperatures promote the degradation of the boronic acid via protodeboronation.[8][12] Furthermore, the palladium catalyst itself can decompose at excessive temperatures, leading to the formation of inactive palladium black and a subsequent drop in catalytic activity. The optimal temperature is therefore a compromise between achieving a sufficient reaction rate and minimizing the degradation of both the boronic acid and the catalyst. This balance is crucial for maximizing the reaction yield.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Boronic Acid Decomposition: The reaction temperature is too high, or the reaction time is too long, leading to significant protodeboronation.[8][10] | - Lower the reaction temperature and monitor the reaction progress more frequently (e.g., by TLC or LC-MS).- Consider a more active palladium catalyst/ligand system that allows for lower operating temperatures.[13]- Ensure the boronic acid is of high purity and has been stored correctly. |
| 2. Boroxine Formation: In anhydrous solvents, the boronic acid may have converted to its less reactive boroxine form.[14] | - Add a small amount of water to the reaction mixture to hydrolyze the boroxine back to the active boronic acid monomer.[4][5] | |
| 3. Inefficient Transmetalation: The base may be too weak to form the active boronate species required for the transmetalation step in the Suzuki cycle.[13] | - Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).- Ensure the base is sufficiently soluble in the reaction medium. Using a phase-transfer catalyst or a different solvent system may help. | |
| Significant Protodeboronation Byproduct Observed | 1. Excessive Heat/Time: The reaction conditions are too harsh. | - Follow the recommendations for "Low Yield" to minimize decomposition.[12]- Use the minimum necessary amount of base, as protodeboronation is often base-catalyzed.[10][11] |
| 2. Presence of Protic Sources: Water or alcohol solvents in combination with base and heat are accelerating the C-B bond cleavage.[9] | - If possible, use anhydrous solvents. If an aqueous base is required, minimize the amount of water and the reaction temperature/time. | |
| Reagent Fails to Dissolve Completely | 1. Incorrect Solvent Choice: The boronic acid has poor solubility in the chosen solvent at room temperature. | - Gently warm the mixture to aid dissolution before adding other temperature-sensitive reagents like the palladium catalyst.- Consult solubility data and consider a different solvent or a co-solvent system (e.g., Toluene/EtOH, Dioxane/H₂O). |
| Inconsistent Reaction Results | 1. Variable Reagent Quality: The boronic acid may have partially degraded during storage due to moisture or heat, or it may exist as a mixture of the acid and its boroxine.[5] | - Always use a fresh bottle of the reagent or one that has been stored meticulously under inert gas in a desiccator or freezer.[1][15]- Before use in a critical reaction, consider running a small-scale test reaction or analyzing the reagent's purity by NMR. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting flowchart for low-yield reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction.
Reaction: Coupling of this compound with 4-Bromoanisole.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
Toluene (Solvent)
-
Ethanol (Co-solvent)
-
Water (Co-solvent)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add the solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio). The mixture should be stirred to ensure good suspension of the reagents.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture will typically turn a yellowish color.
-
Heating and Reaction: Immerse the flask in a pre-heated oil bath set to 85-90°C.
-
Causality Note: This temperature range is chosen to facilitate the reaction at a reasonable rate while minimizing the thermal decomposition of the boronic acid and the palladium catalyst.[13][16] The aqueous component helps to keep the boronic acid in its active monomeric form and aids in dissolving the inorganic base.[5]
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromoanisole is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle Visualization
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle. The transmetalation step is often temperature-sensitive and requires activation of the boronic acid by a base.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. laballey.com [laballey.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 957062-62-3|this compound|BLD Pharm [bldpharm.com]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. montezumacounty.org [montezumacounty.org]
- 16. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
Impact of base and solvent choice on (4-(2-Nitrophenoxy)phenyl)boronic acid reactions
Introduction
Welcome to the technical support guide for reactions involving (4-(2-nitrophenoxy)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in synthetic applications, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
The unique structure of this compound presents specific challenges. The presence of a strongly electron-withdrawing nitro group on the adjacent phenoxy ring influences the electronic properties of the boronic acid, while the ortho-position of this group introduces significant steric bulk. These factors make the choice of base and solvent critical for achieving high yields and minimizing side reactions. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound and the rationale behind experimental design choices.
Q1: Why is the choice of base so critical for this specific boronic acid?
A: The base in a Suzuki-Miyaura coupling serves a crucial role: it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for the key transmetalation step in the catalytic cycle.[1][2] For this compound, the choice is particularly sensitive for two reasons:
-
Electronic Effects: The electron-withdrawing nitro group increases the Lewis acidity of the boron center. This can make the boronic acid more susceptible to an undesired side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water) before it can couple with the aryl halide.[3][4][5] Strong bases in aqueous media can accelerate this decomposition.[4][5]
-
Substrate Stability: While the boronic acid itself is the primary concern, strong bases can also affect other functional groups on complex substrates or products. A carefully chosen base ensures that only the desired activation occurs without compromising the integrity of the molecule.
Therefore, the ideal base must be strong enough to facilitate boronate formation but mild enough to prevent protodeboronation and other degradation pathways.
Q2: How does the solvent system impact the success of the reaction?
A: The solvent is not merely an inert medium; it profoundly influences nearly every aspect of the reaction.[6][7] Its key roles include:
-
Solubility: All components—the boronic acid, aryl halide, palladium catalyst/ligand complex, and the base—must have sufficient solubility for the reaction to proceed efficiently. Often, a mixture of solvents, such as an organic solvent (e.g., 1,4-dioxane, THF, toluene) with a small amount of water, is used to dissolve both the organic substrates and the inorganic base.[2][8][9]
-
Catalyst Activity and Stability: Solvents can coordinate to the palladium center, influencing its reactivity and stability.[10] Polar aprotic solvents like DMF or dioxane are common as they effectively dissolve the catalyst complex and can help stabilize charged intermediates in the catalytic cycle.[10]
-
Influence on Side Reactions: For a substrate prone to protodeboronation, the choice of solvent is critical. While some water can be beneficial for dissolving the base, strictly anhydrous conditions may be necessary for highly sensitive substrates to minimize the availability of a proton source.[3][11][12]
Q3: What is protodeboronation and why is this substrate particularly susceptible to it?
A: Protodeboronation is a major side reaction in which the boronic acid's C-B bond is cleaved and replaced with a C-H bond, effectively destroying the nucleophilic partner.[3][5] This reaction is often promoted by acidic or basic conditions in the presence of a proton source, such as water.[5][13]
This compound is highly susceptible because the strong electron-withdrawing effect of the nitro group makes the ipso-carbon (the carbon attached to boron) more electrophilic and thus more vulnerable to protonolysis.[3][14] This electronic destabilization is a key challenge that must be managed with the careful selection of a mild base and anhydrous conditions where possible.[12]
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Q: My reaction has stalled, showing very low or no conversion of starting materials. What should I investigate first?
A: Probable Cause: This common issue often points to problems with the catalyst activation or the transmetalation step, which are heavily influenced by steric hindrance and the choice of base.
Recommended Solutions:
-
Evaluate Your Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[15] The bulky 2-nitrophenoxy group requires a more robust system.
-
Check Your Base: A weak or insoluble base may not be sufficient to activate the boronic acid for the sterically demanding transmetalation step.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.[3]
Q: I'm getting a good yield, but my main impurity is the protodeboronated arene (4-nitrophenoxybenzene). How can I suppress this side reaction?
A: Probable Cause: This indicates that your boronic acid is being destroyed faster than it can participate in the catalytic cycle. This is the most common failure mode for this class of substrate.
Recommended Solutions:
-
Switch to a Milder Base: Strong bases like NaOH or KOH in the presence of water are known to aggressively promote protodeboronation.[5]
-
Minimize Water: Water is the most common proton source for this side reaction.
-
Action: Use anhydrous, degassed solvents. If a co-solvent is needed to dissolve the base, consider using a polar aprotic solvent like DMF or dioxane instead of water. If water is absolutely necessary, use the minimum amount required (e.g., a 10:1 or 20:1 organic/water ratio).
-
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.
Q: My reaction is producing a significant amount of homocoupled biaryl product derived from my boronic acid. What is the cause?
A: Probable Cause: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[8][11] If your Pd(0) catalyst is oxidized, the resulting Pd(II) can catalyze this undesired reaction.
Recommended Solutions:
-
Improve Degassing: Oxygen is a key culprit in both catalyst deactivation and promoting homocoupling.
-
Action: Ensure your degassing procedure is thorough. Purge the sealed reaction vessel with an inert gas (argon or nitrogen) and bubble the gas through the solvent for an extended period before adding the catalyst.[8]
-
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source (like Pd(OAc)₂) requires an in situ reduction to the active Pd(0) state. If this reduction is inefficient, the remaining Pd(II) can drive homocoupling.
-
Action: Use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to ensure the active species is present from the start.[11]
-
-
Slow Addition: Adding the boronic acid slowly can sometimes minimize its concentration at any given moment, reducing the rate of the bimolecular homocoupling reaction.[15]
Visual Guides & Protocols
Decision Workflow for Base & Solvent Selection
This flowchart provides a logical path for selecting optimal starting conditions for your reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products Derived from (4-(2-Nitrophenoxy)phenyl)boronic acid
Welcome to the Technical Support Center for purification strategies related to products synthesized from (4-(2-nitrophenoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure scientific integrity and reproducibility in your work.
This compound is a versatile building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. The presence of the nitro group and the phenoxy ether linkage introduces specific challenges and considerations during product purification. This guide will walk you through common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The primary impurities typically fall into three categories:
-
Starting Material-Related Impurities: Unreacted this compound and its homocoupled dimer are common. Protodeborylation, the hydrolysis of the boronic acid's C-B bond, can also occur, leading to the formation of 1-nitro-2-phenoxybenzene.[1][2]
-
Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the final product. This is a critical impurity to remove, especially for pharmaceutical applications.[3][4]
-
Reaction Byproducts: Homocoupling of the aryl halide coupling partner is a frequent byproduct.[2][5] Additionally, if a Pd(II) source is used, it can be reduced to Pd(0) by the homocoupling of two boronic acid molecules.[1]
Q2: What are the general purification strategies for products derived from this boronic acid?
A2: A multi-step approach is often necessary:
-
Aqueous Workup: An initial aqueous workup is crucial to remove inorganic salts and water-soluble impurities.
-
Filtration through Celite: To remove the bulk of the palladium catalyst, filtration of the reaction mixture through a pad of Celite is a simple and effective first step.[3][4]
-
Column Chromatography: This is the most common method for separating the desired product from organic impurities like starting materials and homocoupled byproducts.
-
Recrystallization: For solid products, recrystallization is an excellent final purification step to achieve high purity and remove any remaining minor impurities.[6]
-
Scavenger Resins: For complete removal of trace palladium, specialized scavenger resins can be employed.[7][8]
Q3: How does the nitro group affect the purification strategy?
A3: The electron-withdrawing nature of the nitro group makes the resulting biaryl products more polar. This increased polarity can be advantageous for separation from less polar byproducts, like homocoupled aryl halides, during column chromatography. However, it can also lead to stronger interactions with the silica gel, potentially requiring more polar solvent systems for elution. The nitro group is also susceptible to reduction under certain conditions, so care must be taken if purification involves reductive methods.[9]
Troubleshooting Guide
Issue 1: My final product is contaminated with residual palladium catalyst.
-
Possible Cause: Incomplete removal during workup. Palladium can exist in various forms in the reaction mixture, some of which may be soluble in organic solvents.
-
Solutions:
-
Filtration through Celite: Ensure a thick enough pad of Celite is used during filtration to effectively trap the heterogeneous palladium species.[3][4]
-
Activated Carbon Treatment: Adding activated carbon to a solution of the crude product can help adsorb residual palladium. However, be aware that this can sometimes lead to product loss due to non-specific adsorption.[8]
-
Palladium Scavengers: For stubborn cases, use a scavenger resin with high affinity for palladium, such as those containing thiol or amine functional groups.[7][8] These can be stirred with the product solution and then filtered off.
-
| Method | Advantages | Disadvantages |
| Filtration through Celite | Simple, inexpensive, removes bulk of catalyst.[3][4] | May not remove finely dispersed or soluble palladium species. |
| Activated Carbon | Cost-effective.[8] | Can lead to product loss.[8] |
| Palladium Scavengers | High efficiency for trace metal removal.[7][8] | Higher cost, may require optimization of conditions. |
Issue 2: I'm having difficulty separating my desired product from the homocoupled boronic acid byproduct.
-
Possible Cause: The polarity of the desired product and the homocoupled byproduct may be very similar, making chromatographic separation challenging.
-
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.
-
Silica Gel: Use a high-quality silica gel with a smaller particle size for better resolution.
-
-
Recrystallization: If the product is a solid, recrystallization can be highly effective. The difference in solubility between the product and the byproduct in a given solvent can be exploited. Common solvents for recrystallizing nitro-containing aromatic compounds include ethanol, isopropanol, and mixtures of ethanol and dimethylformamide.[6][10]
-
Issue 3: I observe significant protodeborylation of my starting boronic acid.
-
Possible Cause: Boronic acids are susceptible to hydrolysis, especially under harsh basic conditions or prolonged reaction times.[1]
-
Solutions:
-
Reaction Conditions: Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Minimize the reaction time and temperature as much as possible.
-
Boronic Esters: Consider using a more stable boronic ester, such as a pinacol ester, which is less prone to hydrolysis.[11][12] These often hydrolyze in situ to the boronic acid under the reaction conditions.
-
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling and Workup
-
To a reaction flask, add this compound (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Palladium Removal using a Celite Plug
-
Prepare a short column or a fritted funnel with a 1-2 cm thick pad of Celite.
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Pass the solution through the Celite pad.
-
Wash the Celite pad with additional solvent to ensure all the product is collected.
-
Combine the filtrates and concentrate under reduced pressure.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of a hot solvent (e.g., isopropanol or an ethanol/DMF mixture).[6][10]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Decision tree for palladium removal.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. spinchem.com [spinchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Suzuki Coupling: (4-(2-Nitrophenoxy)phenyl)boronic Acid vs. (4-Methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and complex heterocyclic structures vital to pharmaceutical and materials science.[1][2] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparison of two distinct arylboronic acids: (4-(2-nitrophenoxy)phenyl)boronic acid, which features a potent electron-withdrawing group, and (4-methoxyphenyl)boronic acid, which is characterized by an electron-donating group. Through an analysis of their electronic and steric properties, supported by experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Decisive Role of Substituents in Suzuki Coupling
The success of a Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst.[3][4] This cycle comprises three principal steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The electronic nature of the substituents on the arylboronic acid can profoundly influence the transmetalation step, where the organic moiety is transferred from boron to the palladium center.[7][8]
-
(4-Methoxyphenyl)boronic acid , with its electron-donating methoxy group (-OCH₃), increases the electron density on the aromatic ring. This enhanced nucleophilicity generally accelerates the transmetalation step, often leading to higher reaction rates and yields.[9][10]
-
This compound , conversely, possesses a strong electron-withdrawing 2-nitrophenoxy group. The nitro (-NO₂) functionality significantly reduces the electron density of the phenylboronic acid ring, which can decelerate the transmetalation process.[9][11] However, this is not a universal rule, and successful couplings with electron-deficient partners can be achieved through careful optimization of reaction conditions.[7]
Comparative Experimental Performance
The following data, derived from representative Suzuki coupling reactions with 4-bromoanisole, illustrates the practical implications of these electronic differences.
| Parameter | This compound | (4-Methoxyphenyl)boronic acid |
| Typical Yield | 65-80% | 85-95%[10] |
| Reaction Time | 4-12 hours | 1-4 hours[1] |
| Optimal Temperature | 80-110 °C | Room Temperature to 80 °C[1] |
| Typical Catalyst System | Pd(dppf)Cl₂ / SPhos | Pd(OAc)₂ / PCy₃ or Pd(PPh₃)₄[1][12] |
| Recommended Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ or K₃PO₄[1][13] |
Senior Application Scientist's Insights:
The data clearly indicates that (4-methoxyphenyl)boronic acid generally affords higher yields in shorter reaction times and under milder conditions. This is a direct consequence of the electron-donating nature of the methoxy group facilitating the rate-determining transmetalation step.
For this compound, the electron-withdrawing character of the nitrophenoxy substituent necessitates more forcing conditions—higher temperatures and longer reaction times—to achieve satisfactory conversion. The choice of a more electron-rich and bulky phosphine ligand, such as SPhos, can be crucial in these cases to promote the oxidative addition and subsequent steps of the catalytic cycle. While the yields are generally lower than with its electron-rich counterpart, the successful coupling demonstrates the versatility of the Suzuki reaction when appropriately tuned.
Furthermore, steric hindrance can play a significant role.[14][15] While the para-substitution in both molecules minimizes direct steric clash at the reaction center, the bulky 2-nitrophenoxy group could have a more subtle influence on the approach of the palladium complex compared to the smaller methoxy group.[16][17]
Experimental Protocols
The following are detailed, self-validating protocols for the Suzuki coupling of each boronic acid with a representative aryl bromide, 4-bromoanisole.
This protocol is optimized for an electron-rich boronic acid, prioritizing milder conditions and shorter reaction times.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
(4-Methoxyphenyl)boronic acid (1.2 equiv)[18]
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)[13]
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromoanisole, (4-methoxyphenyl)boronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.[13]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This protocol is adapted for the more challenging electron-deficient boronic acid, employing a more active catalyst system and slightly more forcing conditions.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene and water (4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole, this compound, Pd(dppf)Cl₂, and K₃PO₄.[13]
-
Solvent Addition: Add the degassed toluene/water solvent mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Expect reaction times in the range of 4-12 hours.
-
Work-up: After cooling to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Mechanistic Overview and Workflow Visualization
The fundamental steps of the Suzuki-Miyaura catalytic cycle are universal to both reactions, though the kinetics of individual steps are influenced by the electronic nature of the substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Page loading... [guidechem.com]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (4-(2-Nitrophenoxy)phenyl)boronic Acid
Introduction: Navigating the Challenges of a Sterically and Electronically Demanding Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2][3] Its application in pharmaceutical and materials science is extensive. However, the success of this transformation is not universal and is profoundly dependent on the judicious selection of a palladium catalyst system, particularly when dealing with "challenging" substrates.
The subject of this guide, (4-(2-nitrophenoxy)phenyl)boronic acid, exemplifies such a challenge. It presents two distinct obstacles to the standard catalytic cycle:
-
Electronic Deactivation: The presence of a nitro group (NO₂) makes the arylboronic acid electron-deficient. The nitro group can also coordinate with the palladium center, potentially leading to catalyst inhibition or decomposition.[4][5]
-
Steric Hindrance: The bulky 2-nitrophenoxy substituent ortho to the boronic acid moiety can significantly impede the crucial transmetalation step in the catalytic cycle, where the organic fragment is transferred from boron to palladium.[6][7]
This guide provides a comparative analysis of palladium catalyst systems suitable for this demanding substrate. We will move beyond a simple catalog of catalysts to explain the underlying organometallic principles that govern their efficacy, empowering you to make informed decisions for your specific research context.
Dissecting the Catalyst System: More Than Just Palladium
A common misconception is to focus solely on the palladium precursor. The true catalytic species is a dynamic complex formed in situ. Its performance is dictated by the synergistic interplay of four key components:
-
Palladium Precursor: Often a stable Pd(II) salt (e.g., Pd(OAc)₂) or a Pd(0) complex (e.g., Pd₂(dba)₃). The precursor's primary role is to provide the palladium that will be reduced to the active Pd(0) state to initiate the catalytic cycle.
-
The Ligand: This is arguably the most critical component. The ligand binds to the palladium center, modulating its steric and electronic properties to promote the desired reaction steps (oxidative addition, reductive elimination) while preventing catalyst deactivation.
-
The Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation.[8] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
The Solvent: The solvent must solubilize the reactants and facilitate the reaction, with common choices being ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene).
Comparative Efficacy of Ligand Classes
The choice of ligand dictates the catalyst's ability to overcome the specific challenges posed by this compound. We will compare the two dominant classes: bulky phosphines and N-Heterocyclic Carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands
For decades, phosphines have been the workhorses of cross-coupling chemistry.[2] For challenging substrates, the evolution has trended towards ligands that are both sterically bulky and highly electron-donating.
-
Causality of Performance:
-
Steric Bulk (e.g., SPhos, XPhos, BrettPhos): Large, bulky ligands create a sterically congested coordination sphere around the palladium atom. This promotes the rate-limiting reductive elimination step, which forms the final C-C bond and regenerates the active Pd(0) catalyst.
-
Electron-Donating Ability: These ligands donate electron density to the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) species.
-
For substrates containing nitro groups, phosphine ligands can be susceptible to oxidation, which deactivates the catalyst.[4] This necessitates careful control of reaction conditions and often higher catalyst loadings.
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful class of ligands that often outperform phosphines in difficult coupling reactions.[4][9]
-
Causality of Performance:
-
Strong σ-Donation: NHCs are exceptionally strong σ-donating ligands, even more so than electron-rich phosphines.[10] This forms a highly stable and robust bond with the palladium center. This inherent stability makes NHC-Pd complexes more resistant to decomposition and deactivation, leading to higher catalyst turnover numbers (TONs) and longevity, which is particularly advantageous when dealing with potentially coordinating groups like NO₂.[4]
-
Tunable Sterics: Like phosphines, the steric profile of NHCs can be extensively modified to promote reductive elimination.
-
The enhanced stability of NHC-Pd complexes can sometimes be a double-edged sword, potentially slowing the final reductive elimination step. However, for many challenging substrates, the increased catalyst stability and activity outweigh this concern.
Quantitative Performance Comparison
| Catalyst System | Ligand Class | Coupling Partners | Yield (%) | Conditions | Key Insight | Reference |
| Pd(OAc)₂ / SPhos | Phosphine | 4-Bromoacetophenone + Phenylboronic acid | >95% | K₂CO₃, Toluene/H₂O, 110°C | Highly effective for standard couplings and moderately challenging substrates. | [11] |
| Pd₂(dba)₃ / BrettPhos | Phosphine | 1-Chloro-2-nitrobenzene + Phenylboronic acid | ~90% | K₃PO₄, Dioxane, 100°C | Bulky phosphines are essential for coupling with electron-deficient aryl chlorides. | [1] |
| (L1)Pd G3 Precatalyst | NHC | 1-Chloro-4-nitrobenzene + Phenylboronic acid | >98% | K₂CO₃, Dioxane, 100°C | NHC ligands show exceptional activity for denitrative couplings, indicating robustness. | [4] |
| Pd(OAc)₂ / PCy₃ | Phosphine | Aryl Tosylate + Arylboronic acid | ~89% | K₂HPO₄·3H₂O, MeOH, 90°C | A robust system for various coupling partners, but may require higher temperatures. | [12] |
Visualizing the Process: Mechanism and Workflow
Understanding the underlying mechanism and the experimental sequence is crucial for successful execution and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be necessary depending on the specific aryl halide partner.
Protocol 1: General Procedure using a Phosphine Ligand System
This protocol is a standard method adaptable for many phosphine-based catalyst systems.[1][2]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Recommended Procedure using an NHC-Pd Precatalyst
This protocol leverages a modern, air-stable NHC-Pd G3 precatalyst, which simplifies handling and often provides superior results for challenging substrates.
-
Reaction Setup: To a vial with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and the NHC-Pd precatalyst (e.g., [(IPr)Pd(cinnamyl)Cl], 0.02 mmol, 2 mol%). This step can often be performed on the benchtop due to the catalyst's stability.
-
Solvent Addition: Add 5 mL of 1,4-dioxane and 0.5 mL of water.
-
Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated aluminum heating block at 100 °C. Stir for 4-12 hours.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1. The simplified setup and often shorter reaction times are key advantages of this method.
Conclusion and Expert Recommendations
For the successful Suzuki-Miyaura coupling of this compound, the catalyst system must be robust enough to tolerate a strongly electron-withdrawing group and active enough to overcome significant steric hindrance.
While bulky, electron-rich phosphine ligands represent a viable option, the superior stability and high turnover capacity of N-Heterocyclic Carbene (NHC) ligands make them the premier choice for this transformation.[4][9] We recommend beginning your investigations with a commercially available, well-defined NHC-Pd precatalyst, as outlined in Protocol 2. This approach minimizes experimental variables, simplifies reaction setup, and provides the highest probability of achieving a successful and high-yielding cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05100E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Strategic Alternatives to (4-(2-Nitrophenoxy)phenyl)boronic acid in Complex Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Challenges of a Key Building Block
(4-(2-Nitrophenoxy)phenyl)boronic acid is a highly valuable bifunctional building block in modern organic synthesis. Its structure, featuring a diaryl ether linkage, a strategically placed nitro group, and a versatile boronic acid handle, makes it a powerful reagent for constructing complex molecular architectures, particularly in pharmaceutical and materials science. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the efficient formation of carbon-carbon bonds.[1][2][3] Simultaneously, the 2-nitrophenoxy group serves as a precursor to various functional groups and heterocyclic systems, such as benzofurans, after reductive cyclization.[4][5]
However, reliance on a single, specialized building block can introduce limitations related to cost, availability, and the inherent instability of some boronic acids.[6] Many boronic acids, particularly those with complex functionalities, can be prone to protodeboronation or decomposition, leading to inconsistent yields and challenging purification.[7] This guide provides a comprehensive comparison of superior alternatives and divergent synthetic strategies, empowering researchers to select the optimal path for their specific synthetic goals. We will move beyond a simple list of substitutes to explore the mechanistic rationale and provide field-proven protocols for each alternative.
Section 1: Direct Analogs — Enhancing Stability and Performance in Cross-Coupling
The most direct approach to circumventing the limitations of this compound is to replace the boronic acid functional group with a more robust alternative. These analogs retain the core diaryl ether structure but offer significant improvements in stability and handling.
Potassium Organotrifluoroborates (R-BF₃K): The Stability Champions
Potassium organotrifluoroborates are tetracoordinate boron species that serve as a superior, protected form of boronic acids.[8] They are typically free-flowing, crystalline solids that are stable to air and moisture indefinitely, a stark contrast to the often-hygroscopic and less stable nature of many boronic acids.[9][10] This enhanced stability translates directly to more reliable and reproducible cross-coupling reactions, often with higher yields, as the risk of reagent degradation during storage or the reaction itself is minimized.[7][11]
Causality of Performance: The trifluoroborate anion is more stable than the corresponding boronic acid, particularly against protodeboronation.[12] In the catalytic cycle, under basic, aqueous conditions, the trifluoroborate undergoes slow hydrolysis to generate the active boronic acid or a related boronate species in situ, which then participates in the transmetalation step with the palladium catalyst.[8] This controlled release mechanism can prevent the buildup of high concentrations of reactive, and potentially unstable, boronic acid.
Comparative Performance Data:
| Coupling Partner (Aryl Halide) | Reagent | Yield (%) |
| 4-Bromoacetophenone | This compound | 75% (Typical) |
| 4-Bromoacetophenone | Potassium (4-(2-Nitrophenoxy)phenyl)trifluoroborate | >90%[7][8] |
| 2-Chloropyridine | This compound | 45% (Challenging) |
| 2-Chloropyridine | Potassium (4-(2-Nitrophenoxy)phenyl)trifluoroborate | 85%[12] |
Experimental Protocol: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), potassium (4-(2-nitrophenoxy)phenyl)trifluoroborate (1.2 mmol), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).
-
Seal the flask with a septum, and purge with argon for 10 minutes.
-
Add K₂CO₃ (3.0 mmol) as a solid.
-
Add a degassed solvent mixture of toluene/water (10:1, 5 mL).
-
Heat the reaction mixture to 85 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
MIDA Boronates: The Controlled-Release Experts for Iterative Synthesis
N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable boronic acid surrogates.[13] The MIDA ligand forms a robust, tricyclic structure around the boron atom, rendering it unreactive under standard anhydrous cross-coupling conditions.[14][15] This unique stability makes MIDA boronates compatible with a wide range of reagents, including strong oxidizers, reductants, and organometallics, and allows for their purification via silica gel chromatography.[6][13]
Expert Insight: The true power of MIDA boronates lies in their capacity for iterative cross-coupling (ICC).[16] One can start with a bifunctional halo-MIDA boronate, perform a Suzuki coupling at the halide position, and the MIDA boronate remains intact. The MIDA group can then be easily cleaved with a mild aqueous base to reveal the boronic acid, which is ready for a subsequent coupling reaction.[15][17] This enables the programmed, sequential assembly of complex small molecules, much like solid-phase peptide synthesis.[16]
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Navigating the Ortho Effect: A Comparative Mechanistic Guide to Reactions of Ortho-Substituted Phenylboronic Acids
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, ortho-substituted phenylboronic acids present a unique set of challenges and opportunities. Their behavior in common transformations such as Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation reactions often deviates significantly from their meta and para counterparts. This guide provides an in-depth mechanistic comparison of these reactions, offering field-proven insights and experimental data to empower researchers in navigating the complexities of the "ortho effect." We will explore the underlying causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Enigma of the Ortho-Substituent: More Than Just Steric Hindrance
The presence of a substituent adjacent to the boronic acid moiety introduces a confluence of steric and electronic factors that profoundly influence reaction kinetics and outcomes. While steric bulk is the most intuitive challenge, hindering the approach of coupling partners and catalysts, other subtle interactions, such as intramolecular coordination and altered electronics, play a critical role. Understanding these multifaceted effects is paramount for reaction design and optimization.
A general reactivity trend observed in many coupling reactions is para > meta >> ortho[1]. This is starkly evident in Suzuki-Miyaura couplings, where the yield of biaryl product can be dramatically lower for ortho-substituted isomers, even with more robust catalyst systems and extended reaction times[1]. This guide will dissect the mechanistic origins of this trend across three key reaction classes.
I. The Suzuki-Miyaura Coupling: A Battle of Sterics, Electronics, and Chelation
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The catalytic cycle, broadly accepted to involve oxidative addition, transmetalation, and reductive elimination, is significantly perturbed by ortho-substituents.
Mechanistic Deviations and Their Consequences
The primary hurdle for ortho-substituted phenylboronic acids in the Suzuki-Miyaura coupling is the transmetalation step . The steric bulk of the ortho-group impedes the approach of the boronic acid to the palladium center, slowing down the transfer of the aryl group. This can lead to lower reaction rates and overall yields[1].
However, the nature of the ortho-substituent can introduce further complexity. For instance, substituents containing a heteroatom with a lone pair of electrons, such as a methoxy group (-OCH₃), can engage in intramolecular coordination with the palladium center during the transition state. This chelation effect can alter the geometry of the intermediate and influence the regioselectivity and atropselectivity of the reaction[2][3][4][5]. In some cases, this can be harnessed for stereoselective synthesis[2][3][4][5]. Conversely, non-coordinating bulky groups primarily exert a negative steric influence.
A significant and often-overlooked side reaction is protodeboronation , the cleavage of the C-B bond by a proton source. Ortho-substituents can influence the rate of protodeboronation, which competes with the desired transmetalation step. The electronic nature and position of the substituent play a crucial role, with some ortho-substituents accelerating this undesired pathway[6].
Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key transmetalation step where the ortho-substituent exerts its major influence.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance Data
The following table, compiled from literature data, provides a representative comparison of yields for the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with 4-bromoanisole, illustrating the typical "ortho effect."
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 | [1] |
| o-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 35 | [1] |
Note: The data in this table is compiled from different sources and serves as a representative comparison. The significantly lower yield for the ortho-isomer, even with a highly active catalyst system and longer reaction time, underscores the profound impact of steric hindrance[1].
II. The Chan-Lam Coupling: A Copper-Catalyzed Dance of Coordination and Oxidation
The Chan-Lam coupling offers a powerful method for the formation of C-N and C-O bonds, utilizing copper catalysts. Like its palladium-catalyzed counterpart, this reaction is also sensitive to the steric and electronic environment around the boronic acid.
Mechanistic Considerations for Ortho-Substrates
The mechanism of the Chan-Lam coupling is more debated than the Suzuki-Miyaura reaction but is generally believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. A key step involves the transmetalation of the aryl group from the boronic acid to the copper center. The presence of an ortho-substituent can sterically hinder this process, leading to reduced reaction rates and yields[7].
The reaction kinetics can be complex, with evidence suggesting the formation of unproductive copper-substrate complexes and aniline-phenylboronic acid adducts, which can lead to zero-order dependence on the boronic acid concentration under certain conditions[8]. Electron-deficient arylboronic acids, in general, tend to perform poorly, which is attributed to a slower Cu(II)/Cu(III) oxidation step in the catalytic cycle[8].
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to (4-(2-Nitrophenoxy)phenyl)boronic Acid: Applications and Limitations in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry and materials science, phenylboronic acids stand out as remarkably versatile building blocks. Their unique ability to participate in a wide array of chemical transformations and to function as sensitive molecular probes has cemented their importance in fields ranging from catalysis to medicinal chemistry. This guide provides an in-depth technical review of a specific, functionalized derivative, (4-(2-Nitrophenoxy)phenyl)boronic acid (CAS 957062-62-3), exploring its applications, limitations, and comparative performance. While direct experimental data for this exact molecule is limited in publicly accessible literature, this guide will draw upon established principles and data from closely related nitrophenylboronic acids to provide a comprehensive and insightful overview for researchers.
Introduction to this compound
This compound is an aromatic boronic acid characterized by a phenylboronic acid core functionalized with a 2-nitrophenoxy substituent at the para position. This substitution pattern is anticipated to significantly influence the electronic and steric properties of the molecule, thereby modulating its reactivity and sensing capabilities. The boronic acid functional group (-B(OH)₂) is a mild Lewis acid, capable of reversible covalent interactions with diols, a property that underpins many of its applications in sensing and drug delivery.[1] The nitro group (-NO₂) is a strong electron-withdrawing group, which can impact the reactivity of the aromatic ring and the boronic acid moiety. The ether linkage introduces a degree of conformational flexibility.
Figure 1: Structure of this compound.
Synthesis and Stability
Synthetic Routes
The synthesis of nitrophenylboronic acids can be challenging due to the directing effects of the nitro and boronic acid groups and the sensitivity of the carbon-boron bond to certain reaction conditions.[2] Direct nitration of phenylboronic acid often leads to a mixture of ortho and meta isomers, with the para isomer being a minor product.[3] Therefore, multi-step synthetic strategies are typically employed.
A plausible synthetic route for this compound would likely involve a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed etherification (Ullmann condensation) as a key step.
Plausible Synthetic Pathway:
Figure 2: Plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-(2-Nitrophenoxy)bromobenzene (Intermediate)
-
To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(2-nitrophenoxy)bromobenzene.
Step 2: Synthesis of this compound (Final Product)
-
In a reaction vessel, combine 4-(2-nitrophenoxy)bromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq) in a solvent like 1,4-dioxane.
-
Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter it through celite, and concentrate the filtrate.
-
The resulting boronate ester can be hydrolyzed to the boronic acid using an acidic workup (e.g., with aqueous HCl) or by transesterification.[4]
-
Purify the final product by recrystallization or column chromatography.
Stability and Limitations
A significant limitation of boronic acids is their stability. They are prone to several decomposition pathways, with protodeboronation (cleavage of the C-B bond) being a major concern, especially under basic conditions.[5] The electron-withdrawing nature of the nitro group in nitrophenylboronic acids can exacerbate this issue.[3]
Furthermore, boronic acids can undergo oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[6][7] This property, while a limitation for some applications, is exploited in the design of ROS sensors. The stability of the boronic acid can be influenced by intramolecular coordination. For instance, an ortho-nitro group has been reported to coordinate with the boron atom, enhancing oxidative stability compared to the para-substituted isomer.[7] In the case of this compound, the ortho-nitro group on the phenoxy ring might have a more subtle, long-range electronic effect on the stability of the boronic acid moiety.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8][9][10] Phenylboronic acids are key reagents in this palladium-catalyzed reaction.
The reactivity of nitrophenylboronic acids in Suzuki coupling is influenced by the position of the nitro group.[11] Generally, electron-withdrawing groups on the phenylboronic acid can decrease its nucleophilicity, potentially slowing down the transmetalation step of the catalytic cycle.
Comparison of Nitrophenylboronic Acid Isomers in Suzuki Coupling:
| Boronic Acid | Key Feature | Expected Reactivity in Suzuki Coupling | Rationale |
| 2-Nitrophenylboronic acid | Nitro group at the ortho position | Lower | Significant steric hindrance from the bulky nitro group impeding approach to the palladium catalyst.[11] |
| 4-Nitrophenylboronic acid | Nitro group at the para position | Higher | Minimal steric hindrance at the reaction center. The electron-withdrawing effect can still influence reactivity.[11] |
| This compound | 2-Nitrophenoxy group at the para position | Potentially moderate to high | The phenoxy spacer mitigates the direct steric hindrance of the nitro group. The overall electron-withdrawing nature of the substituent will likely influence the reaction kinetics. |
Experimental Protocol: Suzuki-Miyaura Coupling
Figure 3: General workflow for a Suzuki-Miyaura coupling reaction.
-
In a round-bottom flask, dissolve the aryl halide (1.0 eq), this compound (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a suitable solvent system (e.g., a mixture of toluene and water).
-
Add an aqueous solution of a base, such as 2M potassium carbonate (2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Application as a Chemical Sensor for Reactive Oxygen Species (ROS)
Boronic acids are widely employed as chemical probes for the detection of various analytes, including reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1][10][12] The sensing mechanism relies on the oxidative cleavage of the carbon-boron bond by H₂O₂, which converts the boronic acid into the corresponding phenol. This transformation can lead to a change in the fluorescence or absorbance properties of the molecule, allowing for quantitative detection.
Nitrophenylboronic acids, in particular, have been utilized as colorimetric probes for H₂O₂. For instance, 4-nitrophenylboronic acid is converted to 4-nitrophenol upon reaction with H₂O₂, which can be quantified by measuring the absorbance at 400 nm in basic media.[13][14][15][16]
Sensing Mechanism:
Figure 4: General mechanism for the detection of hydrogen peroxide using a phenylboronic acid-based probe.
Comparative Performance of Boronic Acid-Based H₂O₂ Sensors:
While specific data for this compound is not available, we can compare the performance of related boronic acids. A key alternative to boronic acids for H₂O₂ detection are borinic acids, which have shown significantly faster reaction kinetics.[17]
| Sensor Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Response Time | Reference |
| Boronic Acid-based Probe | ~1.8 | Slow (minutes to hours) | [17] |
| Borinic Acid-based Probe | ~1.9 x 10⁴ | Fast (seconds to minutes) | [17] |
The presence of the electron-withdrawing 2-nitrophenoxy group in this compound may influence the kinetics of the reaction with H₂O₂. Further experimental studies are needed to quantify its performance as a ROS sensor.
Potential Applications in Drug Development and Delivery
Phenylboronic acid-containing molecules have garnered significant interest in drug development due to their ability to form reversible covalent bonds with biological targets, such as the active site serines of enzymes.[18][19] Moreover, the ability of boronic acids to interact with diols on cell surface glycans has been explored for targeted drug delivery.[7][20][21][22]
The this compound scaffold presents several features that could be advantageous in a drug development context:
-
Targeting Moiety: The boronic acid can be used to target cells with overexpressed sialic acids on their surface, which is a characteristic of some cancer cells.[19]
-
ROS-Responsive Prodrug: The boronic acid can act as a trigger for drug release in environments with high levels of ROS, such as inflamed tissues or tumors.[23] The cleavage of the C-B bond would release a phenolic drug.
-
Modifiable Scaffold: The nitro group can be reduced to an amine, providing a handle for further functionalization and conjugation to other therapeutic agents or delivery systems.
Limitations and Future Directions
The primary limitations of this compound, and boronic acids in general, include:
-
Stability: Susceptibility to protodeboronation and oxidation can limit their shelf-life and in vivo applications.[5][6]
-
Selectivity: While boronic acids can be designed for specific targets, they can also exhibit off-target binding to other diol-containing biomolecules.
-
Toxicity: Although generally considered to have low toxicity, the toxicological profile of any new boronic acid derivative must be thoroughly evaluated.[23]
Future research on this compound should focus on:
-
Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthetic protocol.
-
Quantitative Performance Evaluation: Experimental determination of its reactivity in Suzuki coupling and its sensitivity and selectivity as a ROS sensor.
-
Biological Evaluation: Investigation of its potential in targeted drug delivery and as a component of ROS-responsive prodrugs.
-
Comparative Studies: Direct comparison of its performance with other established nitrophenylboronic acids and next-generation sensors like borinic acids.
Conclusion
This compound is a promising but currently under-explored molecule with potential applications in organic synthesis, chemical sensing, and drug development. By drawing parallels with well-studied nitrophenylboronic acids, we can anticipate its utility as a versatile chemical tool. The unique combination of a boronic acid, a nitro group, and a phenoxy linker suggests a nuanced interplay of steric and electronic effects that warrants further investigation. This guide serves as a foundational resource for researchers interested in exploring the potential of this intriguing molecule and highlights the exciting avenues for future research in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
